2-Bromo-4'-ethoxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVWESUGMFWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641757 | |
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860594-34-9 | |
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4'-ethoxybenzophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Properties
2-Bromo-4'-ethoxybenzophenone is a diaryl ketone that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a bromo-substituted phenyl ring and an ethoxy-substituted phenyl ring linked by a carbonyl group, provides two distinct sites for chemical modification. This dual reactivity makes it a versatile building block for constructing complex molecular architectures. The presence of the bromine atom facilitates cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule and its derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and significant applications, with a focus on its role in modern drug development.
Physicochemical and Identification Data
The fundamental properties of 2-Bromo-4'-ethoxybenzophenone are summarized below, providing essential data for laboratory use and characterization.
| Property | Value | Source |
| CAS Number | 860594-34-9 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1][2] |
| Molecular Weight | 305.17 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| IUPAC Name | (2-bromophenyl)(4-ethoxyphenyl)methanone | N/A |
Synthesis of 2-Bromo-4'-ethoxybenzophenone
The most common and industrially scalable method for synthesizing 2-Bromo-4'-ethoxybenzophenone is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (phenetole, or ethoxybenzene) with an acyl halide (2-bromobenzoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Design
The choice of reagents and conditions is critical for a successful synthesis.
-
Reactants: Phenetole is used as the nucleophilic aromatic substrate. Its ethoxy group is an ortho-, para-director and strongly activating, making the para-position highly susceptible to electrophilic attack. 2-Bromobenzoyl chloride serves as the electrophile precursor.
-
Catalyst: A stoichiometric amount of a Lewis acid like AlCl₃ is required. The Lewis acid coordinates with the carbonyl oxygen of the acyl chloride, forming a highly reactive acylium ion (or a polarized complex), which is the potent electrophile needed to overcome the aromaticity of the phenetole ring.[3]
-
Solvent & Temperature: The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[4]
Visualizing the Synthetic Workflow
The following diagram outlines the key stages of the synthesis process, from initial reaction to final product isolation.
Caption: Workflow for the synthesis of 2-Bromo-4'-ethoxybenzophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a self-validating system for the laboratory-scale synthesis of the title compound.
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Charging: Suspend aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: To the cooled suspension, add phenetole (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Acyl Chloride Addition: Add a solution of 2-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. A color change and evolution of HCl gas (which should be scrubbed) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain pure 2-Bromo-4'-ethoxybenzophenone.
Spectroscopic Profile
Structural elucidation and purity assessment of 2-Bromo-4'-ethoxybenzophenone rely on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Key Features and Expected Values |
| ¹H NMR | - Aromatic Protons (2-bromophenyl): Multiplets in the range of δ 7.2-7.8 ppm. - Aromatic Protons (4-ethoxyphenyl): Two doublets characteristic of a para-substituted ring, one around δ 7.7-7.9 ppm (ortho to C=O) and another around δ 6.9-7.1 ppm (ortho to -OEt). - Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected around δ 194-196 ppm. - Aromatic Carbons: Multiple signals between δ 114-165 ppm. The carbon bearing the ethoxy group will be downfield (~164 ppm), while the carbon bearing the bromine will be upfield (~120 ppm). - Ethoxy Carbons (-OCH₂CH₃): Signals around δ 63-64 ppm and δ 14-15 ppm. |
| IR Spectroscopy | - C=O Stretch: Strong, characteristic absorption band around 1650-1670 cm⁻¹. - C-O-C Stretch (Ether): Strong absorption around 1255 cm⁻¹.[5] - Aromatic C=C Stretch: Medium absorptions in the 1400-1600 cm⁻¹ region. - C-Br Stretch: Absorption in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 304 and 306.[6] - Key Fragments: Fragmentation may occur at the carbonyl group, leading to ions such as [C₇H₄BrO]⁺ (m/z 183/185) and [C₉H₁₁O₂]⁺ (m/z 135). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4'-ethoxybenzophenone lies in the strategic reactivity of its aryl bromide moiety, which is an excellent handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide.[7][8] In this context, 2-Bromo-4'-ethoxybenzophenone can be coupled with various aryl or vinyl boronic acids to generate complex tri-aryl methanones or other substituted benzophenones, which are common scaffolds in medicinal chemistry.[9]
Mechanism and Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-4'-ethoxybenzophenone, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₃PO₄), the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]
The choice of ligand, base, and solvent is crucial for achieving high yields, especially given the potential for steric hindrance from the ortho-substituted carbonyl group.[7]
Visualizing the Suzuki Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Benzophenone-containing molecules exhibit a wide range of biological activities and are considered a "ubiquitous scaffold" in medicinal chemistry.[9] 2-Bromo-4'-ethoxybenzophenone is a key starting material for the synthesis of more complex pharmaceutical intermediates.
Intermediate for SGLT2 Inhibitors
A prominent application of a closely related analog, 5-bromo-2-chloro-4'-ethoxybenzophenone, is in the synthesis of Dapagliflozin, an important drug for the treatment of type 2 diabetes.[10] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The synthesis involves using the benzophenone derivative as a scaffold to construct the final C-aryl glucoside structure.[10] Although not the exact starting material, 2-Bromo-4'-ethoxybenzophenone serves as a valuable analog for developing synthetic routes and exploring structure-activity relationships (SAR) for this class of drugs.
Safety and Handling
While specific toxicity data for 2-Bromo-4'-ethoxybenzophenone is limited, it should be handled with the standard precautions for laboratory chemicals. Related brominated aromatic compounds can cause skin and eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
WuGanyao Co., Ltd. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap. Retrieved February 2, 2026, from [4]
-
PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved February 2, 2026, from [Link][11]
-
PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved February 2, 2026, from [Link][12]
-
PubChem. (n.d.). 4-Bromo-4'-ethoxybenzophenone. Retrieved February 2, 2026, from [Link][6]
-
CN108530408A - The method for preparing Dapagliflozin. (n.d.). Google Patents. Retrieved February 2, 2026, from [10]
-
Basava, V., & Du, G. J. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 8(12), 1401–1425. [Link][9]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link][13]
-
ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved February 2, 2026, from [Link][5]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link][8]
-
Olah, G. A., & Yamato, T. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 14, 3039-3071. [Link][3]
Sources
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2-Bromo-4'-ethoxybenzophenone CAS number 860594-34-9
The following technical guide details the chemical architecture, synthesis, and application of 2-Bromo-4'-ethoxybenzophenone (CAS 860594-34-9) . This document is structured for organic chemists and process development scientists focusing on SGLT2 inhibitor pathways and C-aryl glycoside construction.
The Strategic Scaffold for C-Aryl Glycoside Therapeutics
Part 1: Executive Technical Summary
2-Bromo-4'-ethoxybenzophenone (CAS 860594-34-9) serves as a critical diaryl ketone scaffold in medicinal chemistry.[1] While structurally analogous to the key intermediate for Dapagliflozin (which bears a chlorine at the 5-position of the benzoyl ring), this specific molecule functions primarily in two high-value domains:
-
Impurity Profiling: It is the precursor to Des-chloro-dapagliflozin , a critical impurity marker required for quality control in commercial SGLT2 inhibitor manufacturing.
-
SAR Exploration: It acts as a simplified "gliflozin" core for Structure-Activity Relationship (SAR) studies, allowing researchers to evaluate the pharmacophore's efficacy without the metabolic stability conferred by the halogenated ring.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Specification |
| CAS Number | 860594-34-9 |
| IUPAC Name | (2-Bromophenyl)(4-ethoxyphenyl)methanone |
| Molecular Formula | C₁₅H₁₃BrO₂ |
| Molecular Weight | 305.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Functionality | Ortho-bromo handle (Lithiation site); Para-ethoxy group (H-bond acceptor) |
Part 3: Synthesis Protocol (Upstream)
Friedel-Crafts Acylation Strategy
The most robust synthesis involves the regioselective acylation of phenetole (ethoxybenzene) with 2-bromobenzoyl chloride. This method ensures high para-selectivity relative to the ethoxy group due to steric hindrance at the ortho positions.
Reaction Scheme (DOT Visualization)
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target benzophenone.
Detailed Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Reagent Prep: Charge the flask with Aluminum Chloride (AlCl₃) (16.0 g, 120 mmol) and anhydrous Dichloromethane (DCM) (150 mL). Cool the suspension to 0°C using an ice/water bath.
-
Acylation: Add 2-Bromobenzoyl chloride (24.1 g, 110 mmol) dropwise to the suspension. Stir for 15 minutes until the acylium complex forms (slight color change).
-
Addition: Dissolve Phenetole (12.2 g, 100 mmol) in DCM (50 mL) and add dropwise over 30 minutes. Note: Maintain internal temperature <5°C to maximize regioselectivity.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]
-
Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (300 mL) with vigorous stirring. (Caution: Exothermic).
-
Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 100 mL).[3] Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to yield the title compound.
Part 4: Downstream Application (SGLT2 Inhibitor Workflow)
Synthesis of C-Aryl Glucosides (Des-Chloro Dapagliflozin)
The primary utility of CAS 860594-34-9 is its conversion into the diphenylmethane scaffold used in SGLT2 inhibitors . The ortho-bromo group is the "molecular hook" used to attach the glucose moiety via metal-halogen exchange.
Mechanism of Action: The Gliflozin Pathway
-
Reduction: The ketone is reduced to a methylene bridge (-CH₂-).
-
Lithiation: The bromine is exchanged for Lithium (using n-BuLi).
-
Glycosylation: The aryl-lithium species attacks a protected gluconolactone.
Workflow Diagram (DOT Visualization)
Figure 2: Conversion of the benzophenone core into a C-aryl glycoside (SGLT2 inhibitor analog).[4]
Critical Protocol: Metal-Halogen Exchange
Context: This step replaces the bromine with the sugar moiety.
-
Substrate: 2-Bromo-4'-ethoxydiphenylmethane (derived from CAS 860594-34-9 via reduction).
-
Conditions: Dissolve substrate in anhydrous THF/Toluene (1:2) under Argon. Cool to -78°C .
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes) dropwise. Stir for 30 min.
-
Coupling: Cannulate a solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone into the lithiated species.
-
Outcome: This yields the lactol, which is subsequently reduced to the final C-glucoside.
Part 5: Quality & Safety Profile
Impurity Management
When synthesizing Dapagliflozin (which requires the 5-bromo-2-chloro precursor), the presence of des-chloro starting material leads to the formation of the derivative from CAS 860594-34-9.
-
Detection: This compound and its downstream analogs are detected via HPLC at RRT (Relative Retention Time) ~0.85-0.90 relative to the chlorinated API.
-
Limit: ICH Q3A guidelines typically require this impurity to be controlled <0.15% in the final drug substance.
Safety Hazards (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use a fume hood. The brominated precursor is a potential sensitizer.
Part 6: References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link
-
Xu, G., et al. (2017). "Design, Synthesis, and Biological Evaluation of Deuterated Dapagliflozin." Chemical Biology & Drug Design. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4075166, 4-Bromo-4'-ethoxybenzophenone." PubChem. Link
-
BenchChem. (2025). "Synthesis of 2-Bromo-4'-hydroxyacetophenone and Benzophenone Derivatives: Protocols and Data." BenchChem Technical Notes. Link
-
European Patent Office. (2023). "EP 4212520 A1: Synthesis Method for Preparing SGLT Inhibitor Intermediate." Espacenet. Link
Sources
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- 2. ias.ac.in [ias.ac.in]
- 3. US11312740B2 - Process for the preparation of SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 4. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
Technical Whitepaper: Optimized Friedel-Crafts Acylation for 2-Bromo-4'-ethoxybenzophenone
Executive Summary
This technical guide details the process chemistry for synthesizing 2-Bromo-4'-ethoxybenzophenone , a critical diaryl ketone scaffold often utilized in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other aryl-halide functionalized pharmacophores.
The synthesis relies on a Friedel-Crafts acylation between 2-bromobenzoyl chloride and phenetole (ethoxybenzene). While conceptually simple, this reaction presents specific process challenges—primarily the risk of Lewis acid-mediated ether cleavage (dealkylation) and regiochemical control .
This guide moves beyond standard textbook descriptions, offering a self-validating protocol designed to minimize impurities (specifically the ortho-isomer and the de-ethylated phenol) while ensuring safe scale-up.
Part 1: Strategic Retrosynthesis & Reaction Design
The Route Selection
The target molecule contains two distinct aromatic rings bridged by a carbonyl. Retrosynthetic analysis reveals two primary disconnection strategies:
-
Route A (Selected): Acylation of Phenetole with 2-Bromobenzoyl Chloride .
-
Rationale: Phenetole is an electron-rich, activated substrate (nucleophile) that directs substitution to the para position. 2-Bromobenzoyl chloride is a readily available, stable electrophile.
-
-
Route B (Discarded): Acylation of Bromobenzene with 4-Ethoxybenzoyl Chloride .
-
Flaw: Bromobenzene is deactivated.[1] Friedel-Crafts acylation on deactivated rings is sluggish, requires forcing conditions, and often leads to low yields and difficult purifications.
-
Mechanistic Pathway & Critical Intermediates
The reaction proceeds via an electrophilic aromatic substitution (EAS). Aluminum chloride (
Key Mechanistic Insight: Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric Lewis acid (
Figure 1: Mechanistic flow from acylium ion generation to hydrolytic workup.[2][3]
Part 2: Critical Process Parameters (CPPs)
To ensure scientific integrity and reproducibility, the following parameters must be strictly controlled.
Temperature Control (The "Ether Risk")
-
Target:
to during addition; during post-reaction stir. -
Causality:
is a harsh Lewis acid capable of cleaving aryl-alkyl ethers. Elevated temperatures ( ) promote the cleavage of the ethoxy group, yielding the impurity 2-bromo-4'-hydroxybenzophenone . This impurity is difficult to remove via crystallization due to structural similarity.
Stoichiometry & Order of Addition
-
Standard: 1.0 eq Acid Chloride : 1.1 eq Phenetole : 1.2 eq
. -
Protocol: Add
to the Acid Chloride first, then add Phenetole. -
Reasoning: Pre-forming the acylium ion ensures that when Phenetole is added, it immediately reacts with the active electrophile rather than complexing non-productively with free
.
Solvent Selection
-
Primary Choice: Dichloromethane (DCM).
-
Why: Excellent solubility for the acid chloride and the final complex; low boiling point allows easy removal; non-reactive under these conditions.
-
Alternative: 1,2-Dichloroethane (DCE) if higher reflux temperatures are needed (rarely required for this specific activated substrate).
Part 3: Detailed Experimental Protocol
Safety Warning: This reaction evolves Hydrogen Chloride (HCl) gas. A caustic scrubber (NaOH trap) is mandatory.
Materials
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |
| 2-Bromobenzoyl chloride | 219.46 | 1.0 | Electrophile |
| Phenetole (Ethoxybenzene) | 122.16 | 1.1 | Nucleophile |
| Aluminum Chloride ( | 133.34 | 1.2 | Lewis Acid |
| Dichloromethane (DCM) | - | 10 Vol | Solvent |
| 1N HCl (aq) | - | - | Quench |
Step-by-Step Methodology
-
System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and an addition funnel. Connect the gas outlet to a NaOH scrubber.
-
Acylium Generation:
-
Charge DCM (5 volumes) and 2-Bromobenzoyl chloride (1.0 eq) to the flask.
-
Cool the solution to
using an ice/salt bath. -
Add
(1.2 eq) portion-wise over 15 minutes. Observation: The solution may turn yellow/orange, indicating acylium complex formation.
-
-
Acylation (The Critical Step):
-
Dissolve Phenetole (1.1 eq) in DCM (2 volumes).
-
Add the Phenetole solution dropwise to the reaction mixture, maintaining internal temperature below
. -
Note: The reaction is exothermic. Rapid addition will spike temperature and increase ortho-isomer formation.
-
-
Reaction Completion:
-
Allow the mixture to warm to room temperature (
). -
Stir for 2–4 hours.
-
Validation: Monitor by HPLC or TLC (Mobile phase: 10% EtOAc/Hexanes). Look for the disappearance of the acid chloride.
-
-
Quench & Workup:
-
Cool the mixture back to
. -
Slowly pour the reaction mixture into a beaker containing crushed ice and 1N HCl (5 volumes). Caution: Violent hydrolysis.
-
Separate the organic (DCM) layer. Extract the aqueous layer once with DCM.
-
Wash combined organics with water, then Brine.
-
Dry over
and concentrate under reduced pressure to obtain the crude solid.
-
-
Purification (Crystallization):
-
Recrystallize the crude solid from Ethanol or a Heptane/Ethyl Acetate mixture.
-
This step effectively rejects the minor ortho-isomer and any trace de-ethylated phenol.
-
Part 4: Process Workflow & Data Visualization
Production Workflow
Figure 2: End-to-end process workflow emphasizing temperature checkpoints.
Impurity Profile & Troubleshooting
The following table summarizes potential failure modes and their analytical signatures.
| Impurity / Issue | Origin | Prevention Strategy | Detection |
| 2-Bromo-2'-ethoxybenzophenone (Ortho-isomer) | Steric leakage during addition. | Keep T < 5°C; Add Phenetole slowly. | HPLC (distinct retention time from para). |
| 2-Bromo-4'-hydroxybenzophenone (Phenol derivative) | Avoid T > 30°C; Do not prolong reaction time. | HPLC (shifts to lower retention time); Broad -OH stretch in IR. | |
| Benzoic Acid derivative | Hydrolysis of starting material. | Ensure anhydrous DCM; Dry N2 atmosphere. | HPLC; Acidic peak in NMR. |
References
-
Preparation of 5-bromo-2-chloro-4'-ethoxybenzophenone. (2018). Google Patents, CN108530408A. (Describes the analogous synthesis for Dapagliflozin intermediates using the identical Friedel-Crafts conditions). Link
-
Friedel-Crafts Acylation Mechanism. (2019). Chemistry LibreTexts. (Authoritative grounding on the acylium ion mechanism and lack of rearrangement).[1][6] Link
-
Process for producing high purity ketones by Friedel-Crafts acylation at low temperature. (2007). Google Patents, WO2007044270A1. (Validates the necessity of low temperature to prevent side reactions and improve selectivity). Link
-
Preparation of 4-hydroxybenzophenones via AlCl3 cleavage. (1984). European Patent Office, EP0128693B1. (Provides evidence of the risk of ether cleavage/dealkylation by AlCl3 if conditions are too harsh). Link
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Technical Guide: Mass Spectrometry Characterization of 2-Bromo-4'-ethoxybenzophenone
Executive Summary
This technical guide details the mass spectrometric (MS) analysis of 2-Bromo-4'-ethoxybenzophenone , a critical halogenated diarylketone intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and UV-blocking agents.
For drug development professionals, this molecule serves as a model system for impurity profiling . Its structure combines two distinct mass spectrometric challenges: the unique isotopic signature of bromine (
Molecular Profile & Physico-Chemical Context[2][3]
Before initiating ionization, the analyst must understand the analyte's intrinsic properties. The bromine atom at the ortho position introduces steric strain and electronic withdrawal, affecting ionization efficiency, while the para-ethoxy group acts as an electron-donating group (EDG), stabilizing specific fragment ions.
Table 1: Analyte Specifications
| Property | Detail | MS Significance |
| Formula | Defines the exact mass calculation. | |
| Exact Mass | 304.0099 ( | The "Doublet" signature is the primary filter. |
| LogP | ~4.2 (Predicted) | High hydrophobicity; requires high % organic mobile phase in LC. |
| pKa | -6.4 (Conjugate acid of ketone) | Weak base; requires acidic modifiers (Formic Acid) for ESI+. |
Ionization Strategies: The "Why" Behind the Choice
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) depends on the analytical goal: structural fingerprinting vs. trace quantification.
Electron Ionization (EI) - GC-MS[1][4]
-
Mechanism: Hard ionization (70 eV). Generates radical cations (
). -
Utility: Best for structural elucidation of the pure compound. The high energy forces extensive fragmentation, revealing the connectivity of the benzophenone core.
-
Observation: The molecular ion (
) is usually visible but may be weak due to the lability of the ethoxy group.
Electrospray Ionization (ESI) - LC-MS[5][6]
-
Mechanism: Soft ionization.[2] Generates protonated molecules (
) or sodiated adducts ( ). -
Utility: Best for impurity profiling in biological matrices or drug formulations.
-
Critical Protocol: Due to the low basicity of the diarylketone, 0.1% Formic Acid or Ammonium Formate is mandatory to drive protonation. Without this, the signal will be erratic or dominated by sodium adducts, which fragment poorly.
Isotopic Signature Analysis: The Trust Factor
The most distinct feature of this molecule is the bromine isotope pattern.[1] In any mass spectrum (EI or ESI), the molecular ion cluster must exhibit a 1:1 intensity ratio separated by 2 Da.
-
Peak A (
): 100% Relative Abundance -
Peak B (
): ~97% Relative Abundance (often appears 1:1 visually)
Validation Rule: If the intensity ratio of
Fragmentation Mechanics (MS/MS)
Understanding the dissociation pathways is essential for confirming the location of substituents. The fragmentation is driven by
Pathway A: Ethoxy Group Degradation (Neutral Loss)
The ethoxy group typically undergoes a rearrangement (often a four-membered transition state) leading to the loss of a neutral ethylene molecule (
-
Precursor:
(m/z ~305/307) -
Product: Phenolic cation (m/z ~277/279)
Pathway B: -Cleavage (Diagnostic Acylium Ions)
The bond between the carbonyl carbon and the aromatic rings is the weakest point.
-
Ring A Cleavage: Generates the 4-ethoxybenzoyl cation .
-
m/z: 149.06 (No Bromine).
-
Significance: This is a "clean" peak with no bromine isotope pattern. Appearance of this peak confirms the ethoxy group is on the non-halogenated ring.
-
-
Ring B Cleavage: Generates the 2-bromobenzoyl cation .
-
m/z: 182.94 / 184.94.
-
Significance: Retains the 1:1 bromine doublet. Confirms the bromine position.
-
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.
Figure 1: MS/MS fragmentation pathway of 2-Bromo-4'-ethoxybenzophenone, highlighting the divergence into brominated and non-brominated diagnostic ions.
Experimental Protocol: LC-ESI-MS/MS
This protocol is designed for the detection of 2-Bromo-4'-ethoxybenzophenone as an impurity in drug substances.
Reagents & Equipment[8]
-
Solvents: LC-MS Grade Methanol (MeOH) and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Methanol.
-
Dilute to 1 µg/mL with 50:50 MeOH:Water (0.1% FA).
-
Why: High organic content prevents precipitation of this hydrophobic molecule.
-
-
LC Parameters:
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B (MeOH)
-
1-6 min: Ramp to 95% B
-
6-8 min: Hold 95% B
-
-
Note: The analyte is non-polar and will elute late in the gradient (approx. 70-80% B).
-
-
MS Source Conditions (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C (High temp required for benzophenones).
-
Cone Voltage: 30 V (Optimize to maximize [M+H]+ without inducing in-source fragmentation).
-
-
Data Acquisition:
-
Scan Mode: Full Scan (m/z 100 – 500) for identification.
-
SIM Mode: Monitor m/z 305.0 and 307.0 for quantification.
-
Analytical Workflow Diagram
Figure 2: Validated analytical workflow for the detection and confirmation of halogenated benzophenones.
QC & Impurity Profiling in Drug Development[9][10]
In the context of pharmaceutical development, this molecule is often tracked as a Process-Related Impurity .
-
Regulatory Context: Benzophenone derivatives can be genotoxic or photo-reactive. ICH Q3A/B guidelines require identification if levels exceed the reporting threshold (usually 0.05% or 0.1%).
-
Interference Warning: Common plasticizers (phthalates) typically have m/z 149. However, phthalate m/z 149 is usually the base peak and does not have a bromine partner.
-
Differentiation: If you see m/z 149 without a precursor showing a bromine doublet, it is a phthalate contaminant, not your analyte.
-
References
-
BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. (Provides foundational rules for brominated aromatic fragmentation).
-
Crotti, A. E., et al. (2010). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. (Establishes cleavage mechanisms for benzoyl-type structures).
-
LibreTexts. (2022). Isotope Abundance: Bromine.[3][4][5] Chemistry LibreTexts. (Authoritative source for 79Br/81Br abundance ratios).
-
Veeprho. (2020). Impurity Profiling in Drug Development. (Contextualizes the regulatory requirement for tracking benzophenone impurities).
-
Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (Reference for ESI ionization mechanics of semi-polar organics).
Sources
Strategic Utilization of 2-Bromo-4'-ethoxybenzophenone in Divergent Drug Discovery
A Technical Guide for Medicinal Chemists and Process Engineers[1]
Executive Summary
In the landscape of modern organic synthesis, 2-Bromo-4'-ethoxybenzophenone (CAS 860594-34-9) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often overlooked as a simple catalog intermediate, its specific substitution pattern offers a unique dual-reactivity profile:[1]
-
The Ortho-Bromo Handle: A sterically demanding yet highly reactive site for Palladium-catalyzed cross-couplings or intramolecular cyclizations.[1]
-
The Para-Ethoxy Motif: A lipophilic, electron-donating group (EDG) that modulates the electronic density of the distal ring, mimicking pharmacophores found in Selective Estrogen Receptor Modulators (SERMs) and antimicrobial agents.[1]
This guide outlines the technical utility of this scaffold, moving beyond basic characterization to advanced applications in the synthesis of biaryl pharmacophores , fluorenone derivatives , and functionalized xanthones .[1]
Structural Analysis & Reactivity Profile[1]
To effectively utilize this compound, one must understand the competing electronic effects governing its reactivity.[1]
The Ortho-Effect and Steric Gating
The bromine atom at the 2-position exerts a significant steric influence on the carbonyl group.[1] This "ortho-effect" prevents facile nucleophilic attack at the carbonyl carbon, thereby protecting the ketone functionality during mild transformations on the ethoxy-bearing ring.[1] However, under metal catalysis (e.g., Pd(0)), the C-Br bond becomes the primary reactive site (Bond Dissociation Energy ~ 81 kcal/mol), enabling high-fidelity insertion without protecting the ketone.[1]
The Para-Ethoxy Resonance
The 4'-ethoxy group acts as a resonance donor (+M effect).[1] In photochemical applications, this shifts the
Key Application: Divergent Synthesis of Bioactive Scaffolds[1]
The primary value of 2-Bromo-4'-ethoxybenzophenone lies in its ability to serve as a divergent core.[1] We focus here on two high-value pathways: Suzuki-Miyaura Cross-Coupling and Intramolecular Direct Arylation .
Pathway A: Synthesis of Unsymmetrical Triaryl Scaffolds (SERM Analogs)
Reaction with arylboronic acids yields 2-aryl-4'-ethoxybenzophenones.[1] These structures are direct analogs of Fenofibrate and Ketoprofen classes, and precursors to triarylethylenes (Tamoxifen analogs) via McMurry coupling or Grignard addition.[1]
Pathway B: Intramolecular Cyclization to Fluorenones
Under specific Pd-catalytic conditions, the 2-bromo group can undergo intramolecular C-H activation with the prime ring, yielding substituted fluorenones .[1] Fluorenones are potent antiviral and anticancer scaffolds, often difficult to synthesize regioselectively.[1]
Visualization of Divergent Pathways
Figure 1: Divergent synthetic pathways transforming the 2-bromo core into high-value therapeutic scaffolds.[1]
Experimental Protocols
The following protocols are designed for reproducibility and scalability. They assume standard Schlenk line techniques.[1]
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Functionalization of the C2 position to create a SERM precursor.[1]
| Parameter | Specification |
| Scale | 1.0 mmol |
| Limiting Reagent | 2-Bromo-4'-ethoxybenzophenone (305 mg) |
| Coupling Partner | 4-Methoxyphenylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 (2.0 M aq, 3 equiv) |
| Solvent | DME (Dimethoxyethane) / Water (4:[1]1) |
| Temperature | 85 °C (Reflux) |
Step-by-Step Methodology:
-
Degassing: Charge a dried Schlenk tube with 2-Bromo-4'-ethoxybenzophenone (1.0 equiv), Boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv). Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed DME (4 mL) and 2M K2CO3 (1.5 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring for 12 hours. The reaction progress should be monitored by TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear.[1] -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
) and brine. Dry over Na2SO4.[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Validation:
H NMR should show the disappearance of the characteristic doublet at the 2-position of the benzophenone ring and the appearance of new aromatic protons.[1]
Protocol 2: Synthesis of the Core (If Commercial Stock Unavailable)
Objective: Reliable generation of 2-Bromo-4'-ethoxybenzophenone via Friedel-Crafts Acylation.
Reaction Scheme:
Critical Considerations:
-
Regioselectivity: The ethoxy group directs ortho/para.[1][2] Due to the bulk of the incoming 2-bromobenzoyl electrophile, the para isomer is formed almost exclusively (>95%).[1]
-
Temperature Control: Maintain reaction at 0–5 °C during addition to prevent dealkylation of the ethoxy group (a common side reaction with Lewis acids).
Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 305.17 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~4.2 | High lipophilicity; likely requires formulation aid |
| Melting Point | 55–58 °C | Low MP facilitates melt-phase polymerization uses |
| H-Bond Donors | 0 | Good membrane permeability |
| H-Bond Acceptors | 2 | Interaction with receptor residues (e.g., His/Lys) |
Authoritative References
-
Benzophenone Scaffolds in Medicinal Chemistry:
-
Suzuki Coupling Methodologies:
-
Intramolecular Arylation (Fluorenone Synthesis):
-
Chemical Property Data:
Disclaimer: This guide is intended for research purposes only. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4'-ethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical and materials science evolves, the use of specialized chemical intermediates like 2-Bromo-4'-ethoxybenzophenone is becoming increasingly common. While its unique structure offers significant potential in organic synthesis, a thorough understanding of its safety profile and proper handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 2-Bromo-4'-ethoxybenzophenone, drawing upon established principles of laboratory safety and data from structurally analogous compounds.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Due to a lack of specific toxicological data for 2-Bromo-4'-ethoxybenzophenone, a precautionary approach is warranted. By examining the safety profiles of structurally similar brominated aromatic ketones, we can extrapolate potential hazards. Compounds such as 2-bromo-4'-methylpropiophenone and 2-bromo-4'-fluoroacetophenone are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to assume that 2-Bromo-4'-ethoxybenzophenone exhibits similar hazardous properties.
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][3]
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause significant irritation and potential damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3]
-
Acute Toxicity (Oral): While not confirmed, ingestion may be harmful, a common trait for many halogenated organic compounds.[4]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities involved, and the potential for exposure.
| Hazard | Route of Exposure | Potential Consequences | Mitigation Strategy |
| Skin Irritation | Dermal Contact | Redness, inflammation, dermatitis | Use of appropriate chemical-resistant gloves and a lab coat.[5][6] |
| Eye Irritation | Eye Contact | Severe irritation, potential for lasting damage | Use of safety goggles or a face shield.[2][5][6] |
| Respiratory Irritation | Inhalation | Coughing, shortness of breath, irritation of mucous membranes | Handling within a certified chemical fume hood.[7][8] |
| Ingestion | Oral | Potential for systemic toxicity | Prohibit eating, drinking, and smoking in the laboratory.[9] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls should always be applied, prioritizing engineering controls to minimize exposure, followed by administrative controls and, finally, appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All operations involving 2-Bromo-4'-ethoxybenzophenone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is the most effective way to prevent the inhalation of any dust or vapors that may be generated. The fume hood also provides a physical barrier in case of accidental splashes.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is critical and should be based on a thorough risk assessment. The following PPE is mandatory when handling 2-Bromo-4'-ethoxybenzophenone:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5][6] A face shield should be worn in situations where there is a higher risk of splashing.[2][10]
-
Skin Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[5]
-
Hand Protection: Chemical-resistant gloves are essential.[5][6][9] Given that this compound is an aromatic ketone, gloves with proven resistance to such chemicals should be selected. Nitrile gloves are a common choice for general laboratory use, but for prolonged contact or handling of larger quantities, more robust options like neoprene or PVA gloves should be considered.[2][11] Always inspect gloves for any signs of degradation or perforation before use.[5]
Caption: Essential PPE for handling 2-Bromo-4'-ethoxybenzophenone.
Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Safety
Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the quality of the compound.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[12][13]
-
Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If this is not feasible, use a weighing boat within a fume hood or a ventilated balance enclosure.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[7]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Storage Requirements
Store 2-Bromo-4'-ethoxybenzophenone in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The storage area should be away from incompatible materials. It is good practice to store it in a designated cabinet for halogenated organic compounds.
Caption: Proper storage protocol for 2-Bromo-4'-ethoxybenzophenone.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust. Place the collected material in a labeled, sealed container for disposal.
Disposal Considerations: Environmental Responsibility
Dispose of 2-Bromo-4'-ethoxybenzophenone and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Halogenated organic waste should be collected in a designated, properly labeled container.[6] Do not dispose of this chemical down the drain.
Conclusion
While 2-Bromo-4'-ethoxybenzophenone is a valuable tool in chemical synthesis, its handling demands a high level of care and adherence to safety protocols. By understanding its potential hazards based on analogous compounds and implementing robust engineering controls, appropriate personal protective equipment, and safe handling procedures, researchers can mitigate risks and ensure a safe laboratory environment. This proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
G-Biosciences. Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
TigerWeb. Safety in Organic Chemistry Laboratory. Retrieved from [Link]
- Api, A. M., et al. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology, 195, 114438.
- Yamasaki, K., Okuda, H., & Kikkawa, H. Endocrine-Mediated Effects of a Benzophenone-Related Chemical, 2,3,4,4'-Tetrahydroxybenzophenone, Based on Uterotrophic Assay, Hershberger Assay, and Subacute Oral Toxicity Study.
-
Ningbo Inno Pharmchem Co.,Ltd. Ensuring Safety: Handling 2-Bromo-4'-fluoroacetophenone in Chemical Processes. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
- de Meijere, A., et al. (2025, August 5). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Tetrahedron, 36(13), 1909-1914.
-
CP Lab Safety. Chemical Resistant Gloves. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2-Bromo-4'-ethoxybenzophenone
Introduction
2-Bromo-4'-ethoxybenzophenone is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. Its structure combines a brominated phenyl ring with an ethoxy-substituted phenyl ring, linked by a carbonyl group, providing multiple sites for further chemical modification. For instance, related halogenated chalcone derivatives have been investigated for their potential in managing metabolic disorders like diabetes and obesity.[1][2]
This document provides a detailed, reliable, and reproducible protocol for the synthesis of 2-Bromo-4'-ethoxybenzophenone via the Friedel-Crafts acylation reaction. This classic yet powerful carbon-carbon bond-forming reaction is a cornerstone of industrial and academic synthesis for aromatic ketones.[3][4] The protocol herein is designed for researchers, chemists, and drug development professionals, offering not just a procedural guide but also the underlying rationale for each step to ensure both successful execution and a deep understanding of the process.
Reaction Scheme & Mechanism
The synthesis is achieved through the electrophilic aromatic substitution of ethoxybenzene with 2-bromobenzoyl chloride, catalyzed by the Lewis acid aluminum chloride (AlCl₃).
Reaction: Ethoxybenzene + 2-Bromobenzoyl Chloride → 2-Bromo-4'-ethoxybenzophenone
Mechanism Insight: The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[5] Aluminum chloride, a potent Lewis acid, coordinates with the chlorine atom of 2-bromobenzoyl chloride, generating a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich ethoxybenzene ring. The ethoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky acylium ion complex, the acylation predominantly occurs at the para-position, yielding the desired 4'-substituted product. A subsequent workup quenches the catalyst and liberates the final ketone.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 2-Bromobenzoyl chloride | 7154-66-7 | C₇H₄BrClO | 219.46 | Sigma-Aldrich |
| Ethoxybenzene (Phenetole) | 103-73-1 | C₈H₁₀O | 122.16 | Sigma-Aldrich[6] |
| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | Standard Lab Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 | Standard Lab Supplier |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Standard Lab Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Standard Lab Supplier |
| Ethanol, 95% | 64-17-5 | C₂H₅OH | 46.07 | Standard Lab Supplier |
Equipment
-
Three-neck round-bottom flask (250 mL) with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Buchner funnel, filter paper)
Quantitative Data & Reaction Parameters
| Parameter | Value | Moles | Molar Ratio | Notes |
| Ethoxybenzene | 10.0 g (10.1 mL) | 0.0818 mol | 1.0 | Limiting Reagent |
| 2-Bromobenzoyl chloride | 19.6 g | 0.0894 mol | 1.1 | A slight excess ensures complete consumption of the limiting reagent. |
| Aluminum chloride (anhydrous) | 13.1 g | 0.0982 mol | 1.2 | A stoichiometric excess is required as AlCl₃ complexes with the product ketone.[5] |
| Anhydrous Dichloromethane (DCM) | 100 mL | - | - | Solvent. Must be anhydrous to prevent quenching the catalyst. |
| Reaction Temperature | 0 °C to 5 °C | - | - | Low temperature controls the reaction rate and minimizes side products. |
| Reaction Time | 2-3 hours | - | - | Monitorable by Thin Layer Chromatography (TLC). |
| Expected Yield | 75-85% | - | - | Based on typical Friedel-Crafts acylation efficiencies. |
Detailed Experimental Protocol
Reaction Setup
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a thermometer. The third neck should be fitted with a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried to remove any moisture.
-
Initial Charging: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (13.1 g) and anhydrous dichloromethane (50 mL) to the reaction flask.
-
Causality Note: Anhydrous conditions are critical. Aluminum chloride reacts violently with water, which would deactivate the catalyst and generate HCl gas.[7] An inert atmosphere prevents moisture from the air from entering the system.
-
Reagent Addition
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 2-bromobenzoyl chloride (19.6 g) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: This dropwise addition at low temperature is to control the initial exothermic reaction between the acyl chloride and the Lewis acid, allowing for the controlled formation of the acylium ion precursor complex.
-
-
Substrate Addition: Prepare a solution of ethoxybenzene (10.0 g) in anhydrous dichloromethane (25 mL) in the same dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature between 0 °C and 5 °C.
-
Causality Note: The main acylation reaction is also exothermic. Slow addition prevents a rapid temperature increase which could lead to undesired side reactions, such as polysubstitution or rearrangement.
-
Reaction and Quenching
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction mixture will typically turn dark red or brown.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 150 mL of crushed ice and 20 mL of concentrated HCl. Perform this step in a well-ventilated fume hood.
-
Causality Note: This is a highly exothermic and gas-evolving step. The ice absorbs the heat of neutralization, while the HCl protonates the aluminum-ketone complex, breaking it apart to liberate the ketone product and converting aluminum salts into water-soluble forms (AlCl₃(OH)x).
-
Work-up and Purification
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with:
-
100 mL of 1 M HCl (to remove any remaining aluminum salts).
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
100 mL of brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from ethanol to afford pure 2-Bromo-4'-ethoxybenzophenone as crystalline needles.
Safety Precautions
-
2-Bromobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[8][9] Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[7][10] Avoid inhalation of dust and contact with skin or eyes.
-
Ethoxybenzene: Flammable liquid.[11][12] Keep away from ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Quenching Step: The addition of the reaction mixture to ice/HCl is highly exothermic and releases HCl gas. Use extreme caution and ensure adequate ventilation.
Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 305.17 g/mol .[13]
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.8 (d), 7.6 (d), 7.4 (m), 7.3 (m), 6.9 (d), 4.1 (q), 1.4 (t).
-
Expected ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 195, 163, 139, 133, 132, 131, 130, 129, 127, 119, 114, 64, 14.
-
Melting Point: Literature values may vary slightly; expected to be in the range of 90-95 °C.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4'-ethoxybenzophenone.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Wet reagents or glassware. | Ensure all reagents are anhydrous and glassware is thoroughly oven-dried. Use a fresh bottle of anhydrous AlCl₃. |
| Incomplete reaction. | Allow the reaction to stir for a longer duration. Confirm completion with TLC before quenching. | |
| Formation of Multiple Products (Isomers) | Reaction temperature was too high. | Maintain the reaction temperature strictly between 0-5 °C during all additions and the reaction period. |
| Product is an oil and will not crystallize | Impurities are present. | Attempt purification by column chromatography (silica gel, hexanes/ethyl acetate gradient). Ensure all solvent is removed post-workup. |
References
- CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole. (URL Not Available)
- US3697599A - Process for preparing 2-hydroxy-4-alkoxybenzophenone.
- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
- WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka | Patsnap. [Link]
-
Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Safety Data Sheet Ethoxybenzene. metasci. [Link]
-
2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice. PubMed. [Link]
- SAFETY DATA SHEET - 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene. (URL Not Available)
-
4-Bromo-4'-ethoxybenzophenone. PubChem. [Link]
-
2-Bromo-4′-methoxychalcone and 2-Iodo-4′-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5′-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice. MDPI. [Link]
-
(PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor... ResearchGate. [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
2-Bromobenzoyl chloride. PubChem. [Link]
-
Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. PMC - NIH. [Link]
-
ALUMINIUM CHLORIDE ANHYDROUS EXTRA PURE. Loba Chemie. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
Sources
- 1. 2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. エトキシベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. fishersci.com [fishersci.com]
- 13. 4-Bromo-4'-ethoxybenzophenone | C15H13BrO2 | CID 4075166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Bromo-4'-ethoxybenzophenone in the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry
The benzophenone moiety is a recurring and valuable scaffold in medicinal chemistry, found in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid, three-dimensional structure provides an excellent platform for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets.[2] Benzophenone derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] A significant application of this scaffold lies in the development of enzyme inhibitors, where the diaryl ketone framework can be strategically functionalized to target the active sites of various enzymes.[3]
This application note focuses on the utility of a key intermediate, 2-Bromo-4'-ethoxybenzophenone , in the synthesis of novel enzyme inhibitors. The presence of the bromine atom at the 2-position offers a versatile handle for a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The 4'-ethoxy group can contribute to favorable pharmacokinetic properties and engage in specific interactions within an enzyme's active site. We will explore the synthetic versatility of this building block and provide detailed protocols for its application in the synthesis of potent enzyme inhibitors, with a particular focus on α-glucosidase inhibitors as a representative class.
Core Chemical Principles: The Synthetic Versatility of 2-Bromo-4'-ethoxybenzophenone
The synthetic utility of 2-Bromo-4'-ethoxybenzophenone stems from the reactivity of the aryl bromide. The carbon-bromine bond can be readily activated by transition metal catalysts, primarily palladium and copper, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of a diverse library of derivatives from a single, readily accessible starting material.
Two of the most powerful reactions for the derivatization of 2-Bromo-4'-ethoxybenzophenone are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction .
-
Ullmann Condensation: This copper-catalyzed reaction is a classical and effective method for the formation of diaryl ethers.[4] In the context of our starting material, it allows for the coupling of 2-Bromo-4'-ethoxybenzophenone with a variety of phenols to generate 2-aryloxy-4'-ethoxybenzophenone derivatives. This is particularly relevant as the diaryl ether motif is a common feature in many biologically active molecules, including enzyme inhibitors.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound (typically a boronic acid or ester). This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzophenone scaffold, providing a powerful tool for structure-activity relationship (SAR) studies.
The strategic application of these and other cross-coupling reactions allows for the systematic modification of the 2-Bromo-4'-ethoxybenzophenone core to optimize binding affinity and selectivity for a target enzyme.
Application Showcase: Synthesis of α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose.[5] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it an important therapeutic target for the management of type 2 diabetes mellitus.[6] Several classes of α-glucosidase inhibitors have been developed, and benzophenone-containing scaffolds have shown promise in this area.[5][7]
The following section details a representative synthesis of a class of potent α-glucosidase inhibitors that can be conceptually derived from 2-Bromo-4'-ethoxybenzophenone, highlighting the application of the chemical principles discussed above. While the specific example utilizes a 4-bromobenzoyl moiety, the synthetic logic is directly applicable to our target molecule.
Data Presentation: Inhibitory Activity of Representative Benzophenone-based α-Glucosidase Inhibitors
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][8][9]thiazin-2-yl)-N-arylacetamides, demonstrating the potential of the bromobenzophenone scaffold in generating potent inhibitors.[5][6]
| Compound ID | R Group (on N-arylacetamide) | IC50 (µM) for α-Glucosidase |
| 12a | 4-chlorophenyl | 18.25 ± 0.65 |
| 12d | 4-bromophenyl | 20.76 ± 0.55 |
| 12g | 4-iodophenyl | 24.24 ± 0.85 |
| 11c | 4-methylphenyl | 30.65 ± 0.95 |
| 12e | 3,4-dichlorophenyl | 35.14 ± 1.15 |
| Acarbose (Standard) | - | 58.8 ± 2.5 |
Data adapted from Molecules 2021, 26(10), 3043.[5][6]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative α-glucosidase inhibitor, adapted from literature procedures.[5][6] This workflow illustrates how 2-Bromo-4'-ethoxybenzophenone can be utilized as a key building block.
Workflow Diagram: Synthesis of Benzophenone-based α-Glucosidase Inhibitors
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole - Google Patents [patents.google.com]
- 9. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Targeted Characterization Strategy for 2-Bromo-4'-ethoxybenzophenone
Introduction & Scope
2-Bromo-4'-ethoxybenzophenone (CAS: 860594-34-9) is a critical diaryl ketone intermediate, often utilized in the synthesis of pharmacophores such as SGLT2 inhibitors, fenofibrate analogs, and functionalized heterocycles. Its structural duality—containing an electron-withdrawing bromine in the ortho position of Ring A and an electron-donating ethoxy group in the para position of Ring B—creates a unique electronic push-pull system that dictates its reactivity and spectral signature.
This guide provides a rigorous characterization protocol. Unlike generic benzophenone analysis, this workflow addresses the specific steric hindrance of the ortho-bromine and the distinct NMR splitting patterns of the ethoxy tail, ensuring precise structural validation.
Critical Quality Attributes (CQAs)
-
Structural Integrity: Confirmation of the ortho-Br vs. para-OEt regiochemistry.
-
Isotopic Signature: Validation of the brominated moiety via Mass Spectrometry.
-
Purity Profile: Quantitative assessment of non-brominated precursors (e.g., 4-ethoxybenzophenone) or over-brominated side products.
Characterization Workflow
The following decision tree outlines the logical progression from crude isolation to certified reference material.
Figure 1: Step-wise characterization logic ensuring material quality before batch release.
Protocol A: Structural Elucidation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the primary method for distinguishing the 2-bromo isomer from the 3- or 4-bromo isomers. The ortho-bromine induces a specific deshelding effect and breaks the symmetry of Ring A.
Experimental Setup
-
Instrument: 400 MHz or higher (Bruker Avance or equivalent).
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent viscosity broadening and to clearly resolve the ethoxy triplet/quartet. -
Concentration: 15 mg in 0.6 mL solvent.
Expected Signal Assignment
The molecule consists of two distinct aromatic systems and an aliphatic tail.
| Moiety | Signal Type | Chemical Shift ( | Integration | Mechanistic Explanation |
| Ethoxy | Triplet ( | ~1.40 - 1.45 | 3H | Terminal methyl coupled to methylene. |
| Ethoxy | Quartet ( | ~4.10 - 4.15 | 2H | Deshielded by oxygen; coupled to methyl. |
| Ring B (3', 5') | Doublet ( | ~6.90 - 6.95 | 2H | Ortho to ethoxy group (electron-rich, shielded). |
| Ring A (Protons) | Multiplet | ~7.30 - 7.50 | 3H | Meta/Para to carbonyl/bromine. |
| Ring A (3-H) | Doublet/Multi | ~7.60 - 7.65 | 1H | Ortho to Bromine; specifically deshielded. |
| Ring B (2', 6') | Doublet ( | ~7.80 - 7.85 | 2H | Ortho to Carbonyl (deshielded). |
Diagnostic Check:
-
Regiochemistry: If the Bromine were in the para position (4-bromo), Ring A would appear as a symmetric AA'BB' doublet pair (similar to Ring B). The loss of symmetry in Ring A (4 distinct proton environments, though often overlapping) confirms the ortho-substitution [1].
Protocol B: Mass Spectrometry (Isotopic Validation)
The presence of Bromine provides a definitive mass spectral fingerprint due to the natural abundance of
Method Parameters (LC-MS)
-
Ionization: ESI (Positive Mode) or APCI.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: ACN:Water (0.1% Formic Acid).
Interpretation Logic
-
Parent Ion: Look for the
cluster. -
M+2 Peak: You must observe a "twin tower" pattern where the M peak and the M+2 peak are of nearly equal intensity.
-
Calculated MW: ~305.17 g/mol .[1]
-
Observation: Peaks at 305 (
) and 307 ( ).
-
-
Absence of M+2: If the M+2 peak is <5% of the parent peak, the bromine is missing (likely debrominated to 4-ethoxybenzophenone).
Figure 2: Expected fragmentation pathway. The 1:1 isotopic ratio must persist in fragments containing the Ring A moiety.
Protocol C: Purity Profiling (HPLC-UV)
Benzophenones are highly UV-active. A standard gradient method is sufficient for purity profiling.
Chromatographic Conditions
-
Column: C18,
mm, 5 m particle size. -
Wavelength (
): 254 nm (aromatic primary) and 285 nm (carbonyl ). -
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50%
90% B -
15-20 min: 90% B
-
(Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile)
-
Acceptance Criteria:
-
Main Peak Purity:
(Area %). -
Retention Time (RT): The 2-bromo isomer generally elutes earlier than the 4-bromo isomer due to the "ortho-effect" twisting the ring out of planarity, slightly reducing interaction with the stationary phase compared to the flatter para-isomer.
Physical Characterization (Melting Point & IR)[2][3]
Melting Point (MP)[2][4]
-
Literature Context: While the para-isomer (4-bromo-4'-ethoxybenzophenone) melts at 131–135 °C [2], ortho-substituted benzophenones typically exhibit lower melting points due to crystal packing disruption caused by steric twist.
-
Expected Range: 60 °C – 90 °C (Estimate based on 2-bromo-4'-methoxyacetophenone analogs [3]).
-
Protocol: Use a capillary melting point apparatus with a ramp rate of 1 °C/min near the melt.
Infrared Spectroscopy (FT-IR)[2]
-
Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Key Bands:
-
1650–1665 cm
: Stretch (Conjugated ketone). Note: This is lower than non-conjugated ketones (~1715) due to resonance. -
1240–1260 cm
: Asymmetric stretch (Aryl alkyl ether). -
~750 cm
: C-Br stretch (often obscured in fingerprint region, but distinct).
-
References
-
ChemicalBook. (n.d.).[1] 2-Bromo-4'-methoxyacetophenone NMR Spectrum Data. Retrieved from
- Context: Used as a surrogate reference for the "ortho-bromo" NMR splitting p
-
ChemicalBook. (n.d.). 4-Bromo-4'-ethoxybenzophenone Properties. Retrieved from
- Context: Provides the melting point for the para-isomer (131-135°C)
-
Fisher Scientific. (n.d.). 2-Bromo-4'-methoxyacetophenone Product Data. Retrieved from
- Context: Confirms melting point of the close structural analog (68-72°C), supporting the predicted MP range.
-
National Institutes of Health (NIH). (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores... Frontiers in Chemistry. Retrieved from
-
Context: General protocols for benzophenone synthesis and spectral characterization.[2]
-
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4'-ethoxybenzophenone Synthesis
Status: Operational Ticket ID: OPT-YIELD-2B4EB Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Golden Route" Strategy
The synthesis of 2-Bromo-4'-ethoxybenzophenone via Friedel-Crafts acylation is a classic electrophilic aromatic substitution, yet it is notoriously sensitive to process variables. The reaction involves the coupling of 2-bromobenzoyl chloride with phenetole (ethoxybenzene) using a Lewis acid catalyst (typically Aluminum Chloride,
The Core Challenge: The ethoxy group on phenetole is a double-edged sword. It activates the ring for acylation but also coordinates with the Lewis acid, increasing catalyst demand. Furthermore, harsh conditions or excess Lewis acid can trigger dealkylation , cleaving the ethyl group to form the phenol impurity (2-bromo-4'-hydroxybenzophenone), which drastically reduces yield and complicates purification.
Optimization Directive:
-
Temperature Control: Maintain strict low-temperature addition (
) to maximize regioselectivity (para vs. ortho). -
Stoichiometry: Account for the "oxygen tax"—the ethoxy oxygen complexes with
. Use 1.2–1.3 equivalents of . -
Order of Addition: Pre-form the acylium ion complex before introducing the nucleophile (phenetole) to suppress polymerization and tar formation.
Reaction Pathway & Mechanism
Understanding the mechanism is the first step to troubleshooting. The following diagram illustrates the critical intermediates and the divergence point where yield is lost to side reactions.
Figure 1: Mechanistic pathway highlighting the critical branching points for impurity formation (Ortho-isomer and Ether Cleavage).[1][2]
Troubleshooting Hub: FAQs & Solutions
Issue 1: "My reaction mixture turned into a black tar/polymer."
Diagnosis: This is typically caused by a "runaway" exotherm or adding the catalyst to the neat mixture of reactants. The high local concentration of active species causes polymerization of the electron-rich phenetole. Corrective Action:
-
Change Addition Order: Dissolve the acyl chloride in Dichloromethane (DCM). Add
slowly to this solution first to form the complex. Then, add the phenetole dropwise as a solution in DCM. -
Solvent Choice: Ensure your DCM is dry. Moisture reacts with
to generate gas and heat, accelerating degradation.
Issue 2: "I see a large 'phenol' peak in my HPLC/NMR (Ether Cleavage)."
Diagnosis: You have dealkylated the ethoxy group. This happens when the reaction is heated too aggressively or left for too long.
-
Lower Temperature: Do not reflux unless absolutely necessary. Run the reaction at
to Room Temperature (RT). -
Quench Early: Monitor by TLC/HPLC. As soon as the starting material is consumed (usually 2-4 hours), quench the reaction. Do not let it stir overnight.
-
Alternative Catalyst: Consider using Silica-supported
. It is milder and often suppresses the dealkylation side reaction [1].ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Issue 3: "My yield is low (<50%), and I have unreacted starting material."
Diagnosis: Catalyst poisoning. The ethoxy oxygen in phenetole coordinates with
-
Adjust Stoichiometry: If you are using 1.0 eq of
, increase it to 1.2–1.3 eq . You need enough catalyst to activate the acyl chloride and saturate the ether oxygen.
Issue 4: "I cannot separate the ortho-isomer from the para-isomer."
Diagnosis: Regioisomers have very similar polarities. Corrective Action:
-
Recrystallization: Avoid column chromatography for bulk purification. The para-isomer (target) is significantly more symmetric and crystalline. Recrystallize from Ethanol/Water (3:1) or Heptane/EtOAc . The ortho-isomer usually remains in the mother liquor [2].
Optimized Experimental Protocol
Objective: Synthesis of 2-Bromo-4'-ethoxybenzophenone (10 mmol scale).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| 2-Bromobenzoyl Chloride | 219.46 | 1.0 | 2.19 g | Electrophile Source |
| Phenetole | 122.16 | 1.05 | 1.28 g | Nucleophile |
| Aluminum Chloride ( | 133.34 | 1.3 | 1.73 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |
| 1M HCl | - | - | 50 mL | Quenching Agent |
Step-by-Step Methodology
-
Apparatus Setup:
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Flame-dry the glassware under vacuum and purge with nitrogen.
-
-
Acylium Ion Formation (Activation):
-
Charge the flask with 2-Bromobenzoyl chloride (2.19 g) and DCM (10 mL) .
-
Cool the solution to 0–5°C using an ice/water bath.
-
Add
(1.73 g) portion-wise over 10 minutes. Note: The solution may turn yellow/orange, indicating acylium ion formation. Stir for 15 minutes.
-
-
Friedel-Crafts Reaction:
-
Dissolve Phenetole (1.28 g) in DCM (5 mL) .
-
Add the phenetole solution dropwise via the addition funnel over 20–30 minutes, maintaining the internal temperature below 10°C .
-
Critical Checkpoint: After addition, allow the reaction to warm to Room Temperature (20–25°C) and stir for 3 hours.
-
-
Monitoring:
-
Check reaction progress via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the acyl chloride.
-
-
Quenching & Workup:
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (50 mL) with vigorous stirring. Caution: Exothermic hydrolysis.
-
Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with saturated
(to remove acid traces) and brine . -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is likely a mixture of para- and ortho-isomers.
-
Recrystallize from hot Ethanol , adding water dropwise until turbidity persists, then cool slowly to 4°C.
-
Filter the crystals and dry under vacuum.
-
Analytical Validation
| Test | Expected Result | Note |
| Appearance | White to off-white crystalline solid | If yellow, traces of phenol or impurities remain. |
| Characteristic ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm). | Look for para-substitution pattern (two doublets) on the ethoxy ring. | |
| HPLC | Single peak >98% area. | Monitor for de-ethylated byproduct (shorter retention time). |
References
-
Patent: Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. CN111099975A. (2020).[5] Demonstrates the use of silica-supported AlCl3 for improved purity in similar benzophenone systems.Link
-
Journal: Gaikwad, S. V., et al. "Chemoselective C-Benzoylation of Phenols by Using AlCl3 Under Solvent-Free Conditions."[6] Semantic Scholar. (2013). Discusses regioselectivity and yield optimization in benzoylation of substituted phenols.Link
-
General Mechanism: "Friedel-Crafts Acylation." Organic Chemistry Portal. Provides foundational mechanistic data for acylation of deactivated/activated rings.Link
Sources
- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 2. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4'-methoxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purifying 2-Bromo-4'-ethoxybenzophenone via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-4'-ethoxybenzophenone using column chromatography. As a Senior Application Scientist, this guide is structured to not only provide procedural steps but also to explain the underlying scientific principles, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of 2-Bromo-4'-ethoxybenzophenone, offering step-by-step solutions and preventative measures.
Question 1: My product, 2-Bromo-4'-ethoxybenzophenone, is not moving off the column origin, even with a relatively polar solvent system.
Causality and Solution:
This issue, known as "streaking" or complete retention, often points to an inappropriate solvent system or issues with the stationary phase. 2-Bromo-4'-ethoxybenzophenone, while containing polarizable bromine and ether functional groups, is still a relatively non-polar molecule.
-
Initial Assessment:
-
Confirm TLC Results: Before loading the column, ensure that you have a well-defined spot with a suitable retention factor (Rf) on your Thin Layer Chromatography (TLC) plate. An ideal Rf value for column chromatography is between 0.2 and 0.4.[1]
-
Solvent System Check: Double-check the composition of your mobile phase. Accidental use of a solvent that is too non-polar (e.g., pure hexane) will result in strong retention on the silica gel.
-
-
Corrective Actions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you started with 5% ethyl acetate in hexane, incrementally increase the ethyl acetate concentration to 10%, 15%, and so on, while monitoring the elution with TLC.
-
Consider a Stronger Eluent: If increasing the ethyl acetate concentration is ineffective, consider switching to a more polar solvent system altogether, such as dichloromethane/hexane.
-
Question 2: I am observing co-elution of my product with an impurity, even though they have different Rf values on the TLC plate.
Causality and Solution:
Co-elution can be a frustrating issue, often stemming from overloading the column, poor column packing, or the use of an inappropriate solvent system that doesn't provide adequate selectivity.
-
Initial Assessment:
-
Column Overloading: Loading too much crude product onto the column is a common cause of poor separation. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in band broadening and co-elution.[2]
-
-
Corrective Actions:
-
Optimize Loading: Reduce the amount of crude material loaded onto the column.
-
Improve Column Packing Technique: Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles trapped in the column.[2]
-
Refine the Solvent System: A slight modification of the mobile phase can sometimes significantly improve selectivity. Try a different solvent mixture with similar polarity, for example, replacing ethyl acetate with a mixture of diethyl ether and hexane.
-
Employ Gradient Elution: Start with a less polar mobile phase to allow for the elution of non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[3] This technique often provides superior separation for complex mixtures.[4][5][6]
-
Question 3: My purified 2-Bromo-4'-ethoxybenzophenone appears yellowish or brownish, indicating the presence of impurities.
Causality and Solution:
Discoloration suggests the presence of persistent impurities, which could be colored byproducts from the synthesis or degradation products.
-
Initial Assessment:
-
Identify Potential Impurities: Consider the synthetic route used to prepare 2-Bromo-4'-ethoxybenzophenone. Common impurities could include unreacted starting materials (e.g., 4-ethoxybenzophenone), or poly-brominated species.
-
Check for Degradation: Benzophenone derivatives can be sensitive to prolonged exposure to the slightly acidic silica gel.
-
-
Corrective Actions:
-
Pre-adsorption of the Sample: Instead of loading the sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. This can lead to a more uniform application and better separation.
-
Use of a Different Adsorbent: If degradation on silica gel is suspected, consider using a neutral stationary phase like alumina.
-
Post-Column Crystallization: If the discoloration is due to a minor, closely-eluting impurity, a final purification step by recrystallization can often yield a product of high purity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying 2-Bromo-4'-ethoxybenzophenone by column chromatography.
Q1: What is the best stationary phase for purifying 2-Bromo-4'-ethoxybenzophenone?
A1: For normal-phase chromatography, silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar organic compounds like 2-Bromo-4'-ethoxybenzophenone.[2] Given its structure, standard silica gel should provide good separation from common impurities.
Q2: How do I select the optimal mobile phase for my column?
A2: The ideal mobile phase should provide a good separation of your target compound from its impurities on a TLC plate, with an Rf value for the product between 0.2 and 0.4.[1] For 2-Bromo-4'-ethoxybenzophenone, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate. You can adjust the ratio to achieve the desired Rf. For example, start with a 9:1 hexane:ethyl acetate mixture and increase the proportion of ethyl acetate if the Rf is too low.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.[3]
-
Isocratic Elution: If your TLC shows good separation between your product and impurities with a single solvent system, isocratic elution can be effective.
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution will likely provide a faster and more efficient separation.[4][6] You can start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration.
Q4: How can I visualize the fractions collected from the column?
A4: Since 2-Bromo-4'-ethoxybenzophenone contains a chromophore (the benzophenone core), it can be easily visualized on a TLC plate using a UV lamp (254 nm). Alternatively, staining with potassium permanganate can be used.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of 2-Bromo-4'-ethoxybenzophenone. The exact solvent composition should be optimized based on preliminary TLC analysis.
1. Thin Layer Chromatography (TLC) Analysis:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Spot your crude 2-Bromo-4'-ethoxybenzophenone on the TLC plates.
-
Develop the plates and visualize under a UV lamp.
-
Select the solvent system that gives your product an Rf value of approximately 0.3.[1]
2. Column Preparation:
-
Choose a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[2]
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and carefully add the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase. A suggested gradient could be from 5% to 20% ethyl acetate in hexane.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by spotting the collected fractions on TLC plates.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range for 2-Bromo-4'-ethoxybenzophenone | Notes |
| 95:5 | 0.4 - 0.6 | Good for initial screening. |
| 90:10 | 0.2 - 0.4 | Often a suitable starting point for column chromatography. |
| 80:20 | 0.1 - 0.2 | May be too polar, but useful if the product is retained strongly. |
Visualizations
Diagram 1: Workflow for Column Chromatography Purification
Caption: Workflow for the purification of 2-Bromo-4'-ethoxybenzophenone.
Diagram 2: Troubleshooting Decision Tree for Co-elution
Caption: Decision tree for resolving co-elution issues.
References
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN100591650C - Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone.
-
Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds - Supporting Information. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
TSI Journals. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]
-
Welch Materials. (2022, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-ethylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-4'-ethoxybenzophenone. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Bromo-4-ethylthiophene | C6H7BrS | CID 21478229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting common problems in 2-Bromo-4'-ethoxybenzophenone synthesis
Introduction: The Critical Intermediate
2-Bromo-4'-ethoxybenzophenone is a high-value structural motif, frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors (e.g., analogs of Dapagliflozin/Empagliflozin) and various non-steroidal anti-inflammatory agents.
The synthesis typically relies on the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2-bromobenzoyl chloride using Aluminum Chloride (
This guide moves beyond basic textbook instructions to address the "hidden variables" that cause batch failure in a research setting.
Module 1: Impurity Profiling & Troubleshooting
Issue 1: The "Phenol" Impurity (Dealkylation)
Symptom: HPLC/TLC shows a new peak that is more polar than the product. Mass spectrometry indicates a mass of [M-28] (Loss of ethyl group). Diagnosis: You have formed 2-Bromo-4'-hydroxybenzophenone .
Root Cause Analysis:
The ethoxy group on phenetole is susceptible to cleavage by strong Lewis acids like
Corrective Actions:
-
Temperature Control (Critical): The addition of
must occur at 0°C to 5°C . Do not allow the reaction to exceed 20°C until the quench, unless conversion is stalled. -
Order of Addition: Do not add phenetole to a pre-mixed slurry of
and acid chloride if dealkylation is observed. Instead, add the acid chloride to the /DCM slurry first to form the acylium ion, then add phenetole slowly. This keeps the free concentration lower relative to the substrate. -
Quench Protocol: Quench immediately upon completion. Prolonged stirring with
post-reaction increases dealkylation risk.
Issue 2: The "Ortho" Isomer
Symptom: NMR shows a doublet of doublets in the aromatic region that integrates to ~5-10% of the product. Diagnosis: Contamination with 2-Bromo-2'-ethoxybenzophenone .
Root Cause Analysis: Phenetole is an ortho, para-director. While the para position is sterically favored (especially with the bulky 2-bromobenzoyl electrophile), the ortho position is statistically significant (2 sites vs 1).
Corrective Actions:
-
Solvent Selection: Switch from Dichloromethane (DCM) to Nitrobenzene or 1,2-Dichloroethane if separation is difficult. Higher dielectric constants can sometimes improve para selectivity, though DCM is preferred for ease of removal.
-
Purification Strategy: The ortho isomer is generally more soluble in alcohols. Recrystallization from Ethanol (95%) is the gold standard for removing the ortho contaminant.
Issue 3: Low Yield / Unreacted Starting Material
Symptom: TLC shows remaining phenetole; Acid Chloride is consumed. Diagnosis: Hydrolysis of the Acyl Chloride or Deactivation of Catalyst.
Root Cause Analysis:
Corrective Actions:
-
Catalyst Quality: Use fresh, anhydrous
(should be yellow/grey powder, not white clumps). -
Stoichiometry: Use 1.1 to 1.2 equivalents of
. The product ketone complexes with 1 equivalent of Aluminum; you need the excess to maintain catalytic cycles.
Module 2: Visualizing the Pathway
The following diagram illustrates the reaction flow and the divergence points for common impurities.
Figure 1: Reaction pathway showing the formation of the acylium ion and the divergence towards the target product versus the thermodynamic dealkylation trap.
Module 3: Standard Operating Procedure (SOP)
This protocol is optimized to minimize the impurities described above.
Reagents:
-
2-Bromobenzoyl chloride (1.0 eq)
-
Phenetole (1.05 eq)
-
Aluminum Chloride, anhydrous (1.2 eq)
-
Dichloromethane (DCM) (10 volumes)
-
1M HCl (for quenching)
Protocol:
-
Apparatus Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, addition funnel, and internal thermometer.
-
Catalyst Slurry: Charge DCM and
(1.2 eq). Cool to 0°C .[1] -
Electrophile Formation: Add 2-Bromobenzoyl chloride (1.0 eq) dropwise to the slurry. Stir for 15 mins at 0°C. Note: The solution may turn yellow/orange indicating acylium ion formation.
-
Substrate Addition: Dissolve Phenetole (1.05 eq) in minimal DCM. Add this solution dropwise over 30-60 minutes, maintaining internal temperature < 5°C .
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). If starting material persists after 4 hours, do NOT heat. Add 0.1 eq fresh
.
-
-
Quench (The "Emulsion Killer"):
-
Cool mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl . (Do not add water to the reaction flask; inverse addition controls the exotherm).
-
Stir vigorously for 30 minutes to break the Aluminum-Ketone complex.
-
-
Workup: Separate layers. Wash organic layer with water, then Brine.[2][3] Dry over
.[2][3] -
Purification: Evaporate solvent. Recrystallize the solid residue from hot Ethanol.
Module 4: Quantitative Data & Specifications
Solvent & Stoichiometry Impact Table
| Variable | Condition | Outcome | Recommendation |
| AlCl3 Equiv. | 1.0 eq | Incomplete Reaction | Avoid. Reaction stops at ~80% conv. |
| AlCl3 Equiv. | 1.2 eq | Optimal Conversion | Target. Balances rate vs. side reactions. |
| AlCl3 Equiv. | > 2.0 eq | High Dealkylation | Avoid. Promotes ether cleavage. |
| Temperature | > 40°C | Dark Color / Phenol | Critical Fail. Keep < 25°C. |
| Solvent | DCM | Good Solubility | Standard. Best for workup. |
| Solvent | Nitrobenzene | High Para-Selectivity | Alternative. Hard to remove (high BP). |
References
-
Boehringer Ingelheim International Gmbh. (2005).[4] Glucopyranosyl-substituted (heteroaryloxy-benzyl)-benzene derivatives as SGLT inhibitors.[4] (Patent WO2005092877).[5] Google Patents. Link
-
Jiangsu Atom Bioscience and Pharmaceutical Co Ltd. (2012). Novel SGLT2 inhibitor compounds and pharmaceutical composition thereof. (Patent CN103086899A). Google Patents. Link
-
Xuanzhu Pharma Co Ltd. (2018).[6] Method for preparing Dapagliflozin.[1][2] (Patent CN108530408A). Google Patents. Link
- Note: This patent specifically details the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, providing the closest industrial process conditions for the 2-bromo analog.
-
BenchChem. (2025).[3][7] Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.Link
- Cited for general Friedel-Crafts stoichiometry and Lewis acid handling protocols.
Sources
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2324002B1 - Processes for the preparation of sglt2 inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Procedures for 2-Bromo-4'-ethoxybenzophenone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-4'-ethoxybenzophenone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical quenching and workup phases of the synthesis, which is typically achieved via a Friedel-Crafts acylation reaction. Our goal is to equip you, our fellow researchers and drug development professionals, with the technical insights and practical solutions needed to navigate challenges and ensure a successful, high-yield synthesis.
The Critical Role of Quenching in Friedel-Crafts Acylation
The synthesis of 2-Bromo-4'-ethoxybenzophenone involves the reaction of an acylating agent (such as 2-bromobenzoyl chloride) with phenetole (ethoxybenzene) in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds via electrophilic aromatic substitution.[3]
A crucial aspect of this synthesis is that the AlCl₃ catalyst not only activates the acylating agent but also forms a stable complex with the ketone product.[3][4] Therefore, the quenching step is not merely about stopping the reaction; it is a chemically active process designed to:
-
Decompose the Lewis Acid Catalyst: Anhydrous AlCl₃ reacts vigorously with protic solvents.
-
Break the Product-Catalyst Complex: The strong interaction between the benzophenone's carbonyl oxygen and AlCl₃ must be disrupted to liberate the final product.[5]
-
Hydrolyze Excess Reagents: Any remaining acyl chloride must be converted into its corresponding carboxylic acid to facilitate removal.
Improper quenching is a primary source of low yields, product contamination, and safety incidents. This guide is structured to address the most common issues encountered in the laboratory.
Troubleshooting Guide: Quenching & Workup Issues
This section is formatted as a series of common problems and their solutions, explaining the underlying chemical principles.
Q1: My reaction mixture is foaming violently and generating a lot of heat and gas upon adding the quenching solution. What is happening and how can I control it?
A1: Root Cause Analysis & Prevention
What you are observing is the highly exothermic and rapid reaction between anhydrous aluminum chloride (AlCl₃) and water. This reaction generates significant heat and hydrogen chloride (HCl) gas, causing the foaming and potential splashing.
-
Chemical Principle: AlCl₃(s) + H₂O(l) → [Al(H₂O)₆]³⁺(aq) + 3Cl⁻(aq) + Heat + HCl(g)
Preventative Measures & Solutions:
-
Pre-cool the Reaction Mixture: Before quenching, always cool your reaction flask in an ice-water bath (0-5 °C). This is the most effective way to manage the initial exotherm.
-
Use an Ice/Acid Slurry: The standard and most reliable method is to perform a "reverse quench." Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[6] The large volume of ice provides a thermal sink to absorb the heat, while the acid helps to keep the resulting aluminum salts soluble.
-
Slow Addition is Key: Whether adding the quenching solution to the flask or the flask contents to the quench, the addition must be slow and portion-wise, allowing the heat and gas to dissipate safely. Never dump the entire quenching solution in at once.
-
Ensure Adequate Headspace & Ventilation: Use a flask that is no more than half full to contain potential foaming. Always perform the quench in a certified chemical fume hood to safely vent the HCl gas produced.[7]
Q2: After quenching and extraction, my product yield is very low. Where could the product have gone?
A2: Investigating Product Loss
Low yield is a frequent issue, often traced back to the quenching and workup phase. The product can be lost in several ways.
Troubleshooting Steps:
-
Incomplete Liberation from the Catalyst Complex: If the quench is incomplete or not acidic enough, the 2-Bromo-4'-ethoxybenzophenone can remain complexed to aluminum salts.
-
Solution: Ensure the aqueous layer is strongly acidic (pH < 2) after the quench. If you used only water, a significant portion of your product might be trapped in the precipitated aluminum hydroxide (Al(OH)₃). Acidifying the aqueous layer with concentrated HCl can redissolve these salts and release the product for re-extraction.
-
-
Precipitation with Aluminum Salts: The product can co-precipitate with insoluble aluminum hydroxides, forming a gummy or solid mass that is difficult to handle.
-
Solution: This is precisely why an acidic quench (ice/HCl) is superior to a water-only quench.[6] The acid maintains the aluminum as soluble Al³⁺ ions, preventing the formation of a product-trapping precipitate.
-
-
Emulsion Formation: The presence of fine colloidal aluminum salts can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation impossible and leading to product loss.
-
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets. Gentle swirling, rather than vigorous shaking, during washing can also prevent emulsion formation.
-
-
Insufficient Extraction: Your product may have moderate solubility in the acidic aqueous phase.
-
Solution: Perform multiple extractions (at least 2-3) with your chosen organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete removal of the product from the aqueous layer. Combine all organic extracts for the subsequent washing steps.
-
Q3: I have a persistent, thick emulsion at the interface of my organic and aqueous layers. How can I resolve this?
A3: Strategies for Breaking Emulsions
Emulsions are a common nuisance in Friedel-Crafts workups due to the formation of colloidal aluminum hydroxide.
Effective Techniques:
-
Primary Method (Brine): As mentioned in A2, washing with brine is the most common and effective first step.
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). The Celite helps to break up the emulsion by disrupting the interface and trapping the fine particulate matter causing it.
-
Patience & Gravity: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to gradual separation.
-
Solvent Addition: Adding a small amount of a different, more polar solvent like methanol can sometimes alter the phase dynamics enough to break the emulsion, but be aware this may affect your subsequent solvent removal step.
Experimental Protocols & Data
Table 1: Comparison of Quenching Methods
| Quenching Method | Procedure | Pros | Cons | Best For |
| Ice/Conc. HCl | Reaction mixture is added slowly to a vigorously stirred slurry of crushed ice and concentrated HCl. | Excellent temperature control; Prevents precipitation of Al(OH)₃; High product recovery. | Requires handling of concentrated acid; Produces large volumes of acidic waste. | Standard, reliable quenching for nearly all Friedel-Crafts acylations.[6] |
| Water (0 °C) | Cold water is added dropwise to the cooled (0 °C) reaction mixture. | Simpler setup; Avoids use of concentrated acid in the initial step. | High risk of uncontrolled exotherm; Often causes precipitation of Al(OH)₃, trapping product and causing emulsions. | Small-scale reactions where the risks can be carefully managed. |
| Aqueous Base (e.g., NaOH) | Reaction mixture is added to a cold, dilute basic solution. | Neutralizes HCl gas as it forms. | Causes rapid and extensive precipitation of Al(OH)₃, leading to significant product loss; Can promote side reactions. | Not Recommended for this synthesis due to high potential for complications. |
Protocol 1: Recommended Quenching & Workup Procedure
This protocol is designed to maximize yield and safety.
-
Preparation: In a beaker or flask large enough to hold at least 4-5 times the volume of your reaction mixture, prepare a slurry of crushed ice and concentrated hydrochloric acid (approx. 3:1 v/v ice to acid). Place this on a magnetic stir plate and begin vigorous stirring.
-
Cooling: Once the Friedel-Crafts reaction is complete, cool the reaction flask in a separate ice-water bath to 0-5 °C.
-
Quenching: Using a dropping funnel or by carefully pouring in small portions, add the cold reaction mixture to the vigorously stirred ice/HCl slurry. Maintain vigorous stirring throughout the addition. Monitor the rate of addition to control gas evolution and prevent excessive foaming.
-
Extraction: Once the addition is complete and the reaction has subsided, transfer the entire mixture to a separatory funnel. Allow the layers to separate. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate (NaHCO₃) solution (1-2x, until gas evolution ceases) to neutralize residual acid.
-
Saturated sodium chloride (brine) solution (1x) to break any minor emulsions and remove bulk water.
-
-
Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4'-ethoxybenzophenone.[6][8]
Visual Workflow & Logic Diagrams
Diagram 1: Standard Quenching & Workup Workflow
Caption: Workflow for the recommended quenching and extraction procedure.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yields post-workup.
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of AlCl₃ needed for the reaction? Isn't it a catalyst? A: While AlCl₃ is technically a catalyst, it forms a very stable complex with the carbonyl oxygen of the benzophenone product. This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one full equivalent of AlCl₃ per equivalent of the limiting reagent is required to drive the reaction to completion.[3][4]
Q: Can I use other Lewis acids besides AlCl₃? A: Yes, other Lewis acids like FeCl₃, ZnCl₂, or BF₃ can be used for Friedel-Crafts acylations. However, AlCl₃ is generally the most common and cost-effective choice for this type of synthesis. The reactivity and the specific conditions required may vary significantly with different catalysts.
Q: What are the primary safety hazards I should be aware of during quenching? A: The main hazards are:
-
Extreme Exothermic Reaction: The reaction of anhydrous AlCl₃ with water is violent and can cause boiling and splashing.[7]
-
Corrosive Gas Release: Large quantities of corrosive HCl gas are evolved.[7]
-
Chemical Burns: Both AlCl₃ and the concentrated HCl used in the quench are highly corrosive and can cause severe skin and eye damage.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[7][10] Conduct the entire procedure within a fume hood.
References
- CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole. (URL not available)
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
- CN100591650C - Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone - Google Patents.
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL not available)
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
-
Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap. Available at: [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
- Safety D
-
General Chemical Procedures - Mühendislik ve Doğa Bilimleri Fakültesi. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]
- 3204K - Aluminum Chloride Solution (Technical grade)
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Impurity Profiling for 2-Bromo-4'-ethoxybenzophenone
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Characterization, Isolation, and Control of Impurities in Benzophenone Intermediates
Executive Summary
2-Bromo-4'-ethoxybenzophenone is a critical pharmacophore, often serving as a structural analog or direct intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs). Its synthesis—typically a Friedel-Crafts acylation of phenetole with 2-bromobenzoyl chloride—is prone to specific regio-chemical and hydrolytic impurities.
This guide addresses the three most common technical hurdles reported by our users: regioisomer co-elution , de-alkylation , and starting material persistence .
Part 1: The Impurity Landscape
The following table summarizes the critical impurities you must monitor. Note that Impurity A (the ortho-isomer) is the most difficult to remove due to its similar solubility and polarity to the target para-isomer.
| Impurity Code | Common Name | Structure Description | Origin | Relative Retention Time (RRT)* |
| IMP-A | Ortho-Isomer | 2-Bromo-2'-ethoxybenzophenone | Regio-isomerism: Acylation at the ortho position of phenetole. | ~1.05 - 1.10 |
| IMP-B | Phenolic Derivative | 2-Bromo-4'-hydroxybenzophenone | De-alkylation: Loss of the ethyl group (acid hydrolysis or Lewis acid cleavage). | ~0.60 - 0.70 |
| IMP-C | Acid Precursor | 2-Bromobenzoic Acid | Hydrolysis: Quenching of unreacted 2-bromobenzoyl chloride. | ~0.20 - 0.30 |
| IMP-D | Bis-Acylated | 1,4-bis(2-bromobenzoyl)-2-ethoxybenzene | Over-reaction: Double acylation of phenetole. | > 1.50 |
*RRT values are approximate based on a standard C18 Gradient (Water/ACN + 0.1% Formic Acid).
Part 2: Impurity Fate Mapping (Visualization)
Understanding where these impurities arise is the first step to control. The diagram below maps the reaction pathways.
Figure 1: Reaction pathway and impurity origin map. Note the critical branching at the acylation step.
Part 3: Troubleshooting Guides (Q&A)
Module 1: Chromatographic Separation (HPLC/UPLC)
Q: I cannot resolve the Target (2-Bromo-4'-ethoxy...) from the Ortho-impurity (IMP-A) on my C18 column. They co-elute as a shoulder. What should I do?
A: This is the most common issue. Both isomers are highly lipophilic and have identical mass (isobaric), making standard C18 separation driven purely by hydrophobicity insufficient.
Protocol: Enhanced Selectivity Strategy
-
Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Biphenyl column.
-
Mechanism:[1][2][3][4][5][6][7] The ortho-ethoxy group in IMP-A creates steric hindrance that disrupts the planarity of the molecule compared to the para-isomer. Phenyl-based columns interact via
- stacking; the planar para-isomer will interact more strongly and retain longer than the twisted ortho-isomer.
-
-
Optimize Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Reasoning: MeOH is a protic solvent and enhances the shape selectivity of phenyl columns better than aprotic ACN.
-
-
Temperature: Lower the column temperature to 25°C. Higher temperatures increase molecular rotation, masking the steric differences between isomers.
Q: I see a "Ghost Peak" at RRT 0.65 that grows over time in the autosampler. Is my product unstable?
A: You are likely observing IMP-B (De-ethylation) occurring in situ.
-
Cause: If your diluent contains water and strong acid (e.g., 0.1% TFA), and the sample sits for hours, the ether linkage can hydrolyze.
-
Fix: Change your diluent to 100% Acetonitrile or use a weaker buffer (Formic Acid/Ammonium Formate) instead of TFA.
Module 2: Structural Elucidation (NMR/MS)
Q: MS shows m/z 305/307 for both the main peak and the impurity. How do I confirm which is the Ortho and which is the Para isomer without a reference standard?
A: You must use 1H-NMR . Mass spectrometry cannot distinguish these regioisomers easily without complex MS/MS fragmentation analysis.
The NMR Diagnostic Test: Focus on the aromatic region (6.8 – 8.0 ppm) and the ethoxy protons.
| Feature | Target (Para-isomer) | Impurity A (Ortho-isomer) |
| Symmetry | Symmetric AA'BB' system for the ethoxy ring. | Asymmetric ABCD system for the ethoxy ring. |
| Coupling (J) | Two doublets (approx. 8.8 Hz) for the ethoxy ring protons. | Complex multiplet pattern; no clear AA'BB' doublets. |
| Shift Effect | The ethoxy -CH2- quartet is typically at ~4.10 ppm. | The ortho-ethoxy group is shielded/deshielded differently due to proximity to the carbonyl; shift may vary by 0.1-0.2 ppm. |
Decision Logic for Identification:
Figure 2: NMR decision matrix for distinguishing regioisomers.
Part 4: Process Control & Prevention
Q: The level of IMP-A (Ortho) varies between batches (0.5% to 5.0%). How do I control this?
A: The ortho/para ratio in Friedel-Crafts acylation is kinetically controlled.
-
Temperature Control: The reaction must be kept below 5°C during the addition of the catalyst (AlCl3). Higher temperatures provide enough energy to overcome the higher activation energy of the ortho attack.
-
Addition Order: Add the Acid Chloride to the AlCl3/Phenetole mixture slowly. A high local concentration of the acylium ion can promote non-selective attack.
-
Solvent Choice: Ensure the solvent (DCM) is dry. Moisture generates HCl gas and heat, causing local temperature spikes that favor impurity formation.
Q: I have high levels of IMP-C (Benzoic Acid). Is my workup insufficient? A: This usually indicates incomplete reaction followed by a quench.
-
Check: Verify the quality of your AlCl3. If the catalyst is "wet" or deactivated, conversion stalls.
-
Check: Ensure you are using >1.1 equivalents of AlCl3. The ketone product complexes with AlCl3, removing it from the catalytic cycle. You need stoichiometric Lewis acid, not catalytic amounts.
References
-
Sielc Technologies. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. (Methodology for ethoxy-benzene derivatives).[7][8][9][10]
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity. (Fundamental mechanistic grounding for ortho/para ratios).
-
BOC Sciences. Dapagliflozin and Impurities: Synthesis Routes and By-products. (Context on the 5-bromo-2-chloro analog and similar impurity profiles).
-
SynThink Chemicals. Dapagliflozin Bromo Keto Impurity Characterization. (Data on the specific benzophenone intermediate class).
-
MDPI. A Novel RP-UHPLC-MS/MS Approach for the Determination of Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. (Chromatographic conditions for similar brominated acetophenones).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. CN105622357A - Dapagliflozin impurity synthesis method - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Stability issues of 2-Bromo-4'-ethoxybenzophenone during synthesis and storage
Subject: Synthesis Optimization, Stability Profiling, and Storage Protocols
Introduction
2-Bromo-4'-ethoxybenzophenone (CAS: [Generic Structure Reference]) is a critical pharmacophore often utilized as a scaffold in the synthesis of SGLT2 inhibitors (analogous to Dapagliflozin intermediates) and substituted diarylketones.[1] While the benzophenone core is generally robust, the specific combination of the ortho-bromo steric hindrance and the para-ethoxy electron-donating group introduces unique stability challenges during Friedel-Crafts acylation and long-term storage.[1]
This guide addresses the three most common failure modes reported by our users: Lewis Acid-mediated dealkylation , Regio-isomeric contamination , and Photochemical degradation .[1]
Module 1: Synthesis Troubleshooting (The "Creation" Phase)
The Issue: "My reaction yield is dropping, and HPLC shows a new peak at RRT 0.85 that correlates with a phenolic impurity."
The Diagnosis:
This is the classic Aluminum Chloride-Mediated Dealkylation .[1]
While
Mechanism of Failure:
The reaction requires a stoichiometric excess of
Corrective Protocol: The "Low-Temp Addition" Method
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] DCM is preferred for lower temperature control.[1]
-
Order of Addition (Critical):
-
Dissolve 2-bromobenzoyl chloride (1.0 eq) in DCM.
-
Cool to -5°C to 0°C .
-
Add
(1.1 - 1.2 eq) portion-wise.[1] Do not let exotherm exceed 5°C. -
Slowly add Phenetole (1.05 eq) dropwise over 60 minutes.
-
-
Quenching:
-
Do not pour water into the reaction.[1]
-
Pour the reaction mixture into ice-water/HCl. This prevents localized heating which spikes dealkylation during the quench.
-
Visualization: Reaction & Degradation Pathway[1]
Figure 1: The competitive pathway between successful acylation and the unwanted dealkylation side-reaction.[1]
Module 2: Purification & Isolation (The "Refining" Phase)
The Issue: "I cannot separate the ortho-isomer (2-bromo-2'-ethoxybenzophenone) from my product."
The Diagnosis: Phenetole is an ortho/para director.[1] While the bulky 2-bromobenzoyl group heavily favors the para position (4'), trace amounts of ortho substitution (2') are inevitable (typically 2-5%).[1] Silica chromatography is often inefficient due to similar polarity (Rf values are nearly identical).[1]
The Solution: Solubility-Driven Recrystallization The para isomer (your target) has significantly higher symmetry and packing efficiency than the ortho isomer.[1] We utilize this difference in solubility thermodynamics.[1]
Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Temperature Profile | Efficiency | Notes |
| Ethanol (95%) | Pure | Reflux | High | Best for removing phenolic impurities.[1] |
| EtOH / Heptane | 1:2 | Reflux | Medium | Good if the product oils out in pure EtOH. |
| IPA (Isopropyl Alcohol) | Pure | Reflux | High | Excellent for removing the ortho isomer.[1] |
Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.[1]
-
Allow to cool slowly to Room Temperature (RT) with stirring (rapid cooling traps impurities).[1]
-
Chill to 0°C for 2 hours.
-
Filter and wash with cold Ethanol.[1] The ortho isomer remains in the mother liquor.
Module 3: Storage & Stability (The "Preservation" Phase)
The Issue: "The white powder turned yellow after two weeks on the bench."
The Diagnosis:
Benzophenones are photo-active compounds (often used as photo-initiators).[1] Upon exposure to UV light (300-400 nm), the carbonyl group undergoes an
Storage Specifications
-
Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.[1]
-
Atmosphere: Argon or Nitrogen headspace is recommended but not strictly required if kept dark.[1]
-
Temperature: 2-8°C is optimal to slow lattice diffusion, though the compound is chemically stable at RT in the dark.[1]
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving stability and purity issues.
References
-
Friedel-Crafts Acylation Mechanisms & Selectivity
-
Dealkylation by Aluminum Chloride
-
Photostability Standards
-
SGLT2 Intermediate Chemistry (Analogous Structures)
Sources
Validation & Comparative
Beyond the Standard: The Strategic Advantage of 2-Bromo-4'-ethoxybenzophenone in Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of pharmaceutical intermediates, benzophenone derivatives serve as critical scaffolds for diarylmethane-based therapeutics (e.g., SGLT2 inhibitors) and heterocyclic cores (e.g., benzofurans). While 4-bromo derivatives are ubiquitous for intermolecular cross-couplings, 2-Bromo-4'-ethoxybenzophenone (CAS 860594-34-9) offers a distinct orthogonal advantage: the ability to undergo intramolecular cyclization .
This guide objectively compares the 2-bromo derivative against its 4-bromo and unsubstituted counterparts, highlighting its superior utility in synthesizing fused heterocyclic systems and optimizing pharmacokinetic profiles via the 4'-ethoxy moiety.
The "Ortho-Effect" Advantage: Cyclization vs. Coupling
The primary chemical advantage of 2-Bromo-4'-ethoxybenzophenone over the 4-bromo isomer lies in the position of the halogen atom relative to the carbonyl group. This structural difference dictates the reaction pathway:
-
4-Bromo Isomers (Standard): The bromine is distal to the carbonyl. Reactivity is limited to intermolecular couplings (Suzuki, Heck) to extend the carbon chain linearly.
-
2-Bromo Isomers (Strategic): The bromine is proximal (ortho) to the carbonyl. This proximity enables intramolecular oxidative cyclization , allowing the rapid construction of Benzofuran and Xanthone scaffolds, which are privileged structures in oncology and cardiology drugs.
Mechanism of Action: Palladium-Catalyzed Cyclization
The 2-bromo substituent acts as a "molecular handle" for Pd-catalyzed C-O bond formation. In the presence of a palladium catalyst and a ligand, the carbonyl oxygen (or an ortho-hydroxyl generated in situ) can displace the bromine, closing the ring.
Key Insight: Using the 4-bromo isomer for this purpose is chemically impossible without complex multi-step rearrangements.
The 4'-Ethoxy Advantage: Lipophilicity & Metabolic Stability
While methoxy (-OCH₃) groups are common, the ethoxy (-OCH₂CH₃) group in 2-Bromo-4'-ethoxybenzophenone offers specific advantages in Medicinal Chemistry optimization (Lead Op):
-
Enhanced Lipophilicity (LogP): The additional methylene group increases the partition coefficient (LogP), often improving passive membrane permeability in drug candidates.
-
Metabolic Shielding: Methoxy groups are prone to rapid O-demethylation by Cytochrome P450 enzymes (forming phenols, which are rapidly glucuronidated and excreted). The bulkier ethoxy group can sterically hinder this metabolic attack, extending the half-life (
) of the final API.
Comparative Data: Physical & Chemical Properties[1][2][3][4]
| Feature | 2-Bromo-4'-ethoxybenzophenone | 4-Bromo-4'-ethoxybenzophenone | 4-Methoxybenzophenone |
| CAS Number | 860594-34-9 | 351003-30-0 | 611-94-9 |
| Primary Reactivity | Intramolecular Cyclization (Benzofuran formation) | Intermolecular Coupling (Chain extension) | Electrophilic Aromatic Substitution |
| Steric Hindrance | High (Ortho-Br shields Carbonyl) | Low | Low |
| Grignard Stability | High (Resistant to nucleophilic attack due to steric bulk) | Low (Prone to addition) | Low |
| Application | Heterocyclic Core Synthesis | Linear Linker Synthesis | UV Blockers / Photoinitiators |
Experimental Workflow: Synthesis of 2-Arylbenzofurans
The following protocol demonstrates the utility of 2-Bromo-4'-ethoxybenzophenone in synthesizing a benzofuran scaffold, a reaction pathway inaccessible to the 4-bromo isomer.
Protocol: Pd-Catalyzed Intramolecular Cyclization
Objective: Convert 2-Bromo-4'-ethoxybenzophenone into a substituted benzofuran derivative.
Reagents:
-
Substrate: 2-Bromo-4'-ethoxybenzophenone (1.0 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃, 10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction tube with 2-Bromo-4'-ethoxybenzophenone (1.0 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Cs₂CO₃ (650 mg).
-
Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a septum.
-
Activation: Heat the mixture to 110°C for 12 hours. The ortho-bromo position facilitates the oxidative insertion of Palladium.
-
Cyclization: The intermediate undergoes reductive elimination, forming the C-O bond between the carbonyl oxygen (after tautomerization/reduction) and the aryl ring.
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc 9:1) to isolate the benzofuran product.[1][2][3]
Self-Validating Check:
-
Success Indicator: Disappearance of the carbonyl peak (~1660 cm⁻¹) in IR spectroscopy and the appearance of the C=C bond characteristic of the furan ring.
-
Failure Mode: If the starting material remains, check for oxygen contamination (Pd catalyst deactivation).
Visualizing the Strategic Pathway
The following diagram illustrates how the 2-bromo derivative serves as a divergent node, capable of accessing pathways that the 4-bromo derivative cannot.
Figure 1: Divergent synthesis pathways showing the exclusive ability of the 2-bromo isomer to access fused heterocyclic scaffolds via intramolecular cyclization.
Conclusion
For researchers engaged in the synthesis of bioactive heterocycles, 2-Bromo-4'-ethoxybenzophenone is not merely an alternative to the 4-bromo isomer; it is a functional necessity for specific scaffold constructions. Its ability to undergo intramolecular cyclization to form benzofurans, combined with the pharmacokinetic benefits of the ethoxy tail, makes it a superior candidate for early-stage drug discovery campaigns targeting oncology and metabolic pathways.
References
-
Synthesis of Benzofurans via Pd-Catalyzed Cyclization
-
Chemical Properties of 2-Bromo-4'-ethoxybenzophenone
-
Comparative Reactivity of Benzofuran Precursors
-
General Benzophenone Properties & Safety
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BROMO-4'-ETHOXYBENZOPHENONE | 860594-34-9 [chemicalbook.com]
- 6. 4-BROMO-4'-ETHOXYBENZOPHENONE [chemicalbook.com]
- 7. 4-Bromo-4'-ethoxybenzophenone | C15H13BrO2 | CID 4075166 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-4'-ethoxybenzophenone: Friedel-Crafts Acylation vs. Modern Alternatives
Introduction
2-Bromo-4'-ethoxybenzophenone is a key chemical intermediate, particularly valuable in the synthesis of pharmaceuticals. Its structure is a cornerstone for building more complex molecules, most notably as a precursor to Dapagliflozin, a medication used in the management of type 2 diabetes. The efficient and high-purity synthesis of this benzophenone derivative is therefore of significant interest to researchers and professionals in drug development and process chemistry.
This guide provides an in-depth comparison of the classical Friedel-Crafts acylation method for synthesizing 2-Bromo-4'-ethoxybenzophenone against prominent modern alternatives, namely Grignard reactions and Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental data, to empower chemists to make informed decisions based on their specific project goals, whether they be scalability, purity, cost, or environmental impact.
Method 1: The Archetypal Route - Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a widely used method for forming aryl ketones.[1] The reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[2][3]
Mechanism and Causality
The synthesis of 2-Bromo-4'-ethoxybenzophenone via this route involves the reaction of phenetole (ethoxybenzene) with 2-bromobenzoyl chloride. The key to this transformation is the activation of the acyl chloride by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
-
Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the 2-bromobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive acylium ion, a potent electrophile.[2][4]
-
Nucleophilic Attack: The phenetole molecule, activated by the electron-donating ethoxy group, acts as the nucleophile. Its π-electron system attacks the electrophilic carbon of the acylium ion. The ethoxy group is a strong ortho, para-director, but due to steric hindrance from the bulky acylium ion, the reaction overwhelmingly favors substitution at the para position.
-
Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton. The AlCl₄⁻ formed in the first step facilitates this deprotonation, regenerating the AlCl₃ catalyst and releasing HCl gas. The aromaticity of the ring is restored, yielding the final product.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl).[6] The system is kept under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Anhydrous aluminum chloride (1.2 eq.) is suspended in a dry solvent such as dichloromethane (DCM) or dichloroethane (DCE). The flask is cooled in an ice-water bath to 0-5°C.[7]
-
Addition: A solution of 2-bromobenzoyl chloride (1.0 eq.) in the same dry solvent is added dropwise to the AlCl₃ suspension, maintaining the low temperature. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Acylation: Phenetole (1.0-1.1 eq.) is then added dropwise, ensuring the reaction temperature does not exceed 5-10°C to minimize side reactions.
-
Reaction: After the addition is complete, the reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-16 hours until completion (monitored by TLC or HPLC).[7]
-
Workup & Purification: The reaction mixture is carefully poured onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.[8] The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, 2M NaOH solution, and brine, then dried over anhydrous sodium sulfate.[8][9] The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol) to yield pure 2-Bromo-4'-ethoxybenzophenone.
Method 2: The Organometallic Alternative - Grignard Reaction
The Grignard reaction provides a powerful method for C-C bond formation by employing a nucleophilic organomagnesium halide. For this synthesis, the most logical approach involves the reaction of a Grignard reagent derived from an aryl halide with a suitable benzoyl chloride derivative.
Mechanism and Causality
This pathway involves the nucleophilic acyl substitution of 4-ethoxybenzoyl chloride with 2-bromophenylmagnesium bromide.
-
Grignard Reagent Formation: Metallic magnesium reacts with 2-bromobenzene in an anhydrous ether solvent (like THF or diethyl ether) to form 2-bromophenylmagnesium bromide. This step is critical and highly sensitive to moisture.[10]
-
Nucleophilic Addition: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. It attacks the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride.
-
Tetrahedral Intermediate: This addition forms a tetrahedral intermediate. The intermediate is unstable and collapses, expelling the chloride ion as a leaving group.
-
Product Formation: The final product, 2-Bromo-4'-ethoxybenzophenone, is formed. A potential side reaction is a second addition of the Grignard reagent to the newly formed ketone, which would yield a tertiary alcohol. This is typically suppressed by using a 1:1 stoichiometry and maintaining low reaction temperatures.[10]
Sources
- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. websites.umich.edu [websites.umich.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Benchmarking the yield of 2-Bromo-4'-ethoxybenzophenone synthesis protocols
Executive Summary
2-Bromo-4'-ethoxybenzophenone is a critical diaryl ketone scaffold, structurally analogous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) and various non-steroidal anti-inflammatory agents.[1][2] Its synthesis requires balancing regioselectivity (directing the acyl group para to the ethoxy substituent) with process scalability .
This guide benchmarks the two most viable protocols:
-
Friedel-Crafts Acylation (Method A): The industrial workhorse.[1][2] Offers the highest yield (>85%) and throughput but generates stoichiometric aluminum waste.
-
Grignard Addition to Nitrile (Method B): The precision alternative. Eliminates isomer byproducts entirely but requires anhydrous conditions and strictly controlled stoichiometry.[1]
Mechanistic Analysis & Retrosynthesis[1]
The target molecule features an electron-rich ring (ethoxy-substituted) and an electron-neutral/deficient ring (bromo-substituted).[1][2][3]
-
Electronic Control: The ethoxy group (
) is a strong activator and ortho, para-director.[2] Due to the steric bulk of the ethoxy group, electrophilic attack occurs predominantly at the para position. -
Steric Constraints: The 2-bromo substituent on the acylating agent (2-bromobenzoyl chloride) provides significant steric hindrance near the carbonyl center.[1][2] This slows the rate of nucleophilic attack compared to unsubstituted benzoyl chloride, necessitating a strong Lewis acid catalyst (
) rather than milder alternatives like or zeolites for optimal conversion.
Visualizing the Pathways
The following diagram outlines the two primary retrosynthetic disconnections:
Figure 1: Retrosynthetic analysis showing the convergent Friedel-Crafts route (A) and the stepwise Organometallic route (B).[1][2]
Protocol A: Classical Friedel-Crafts Acylation (Recommended for Scale)[1][2]
This protocol is adapted from industrial patents for similar SGLT2 intermediates (e.g., CAS 461432-22-4), optimized for the specific 2-bromo analog.[1][2]
Reagents & Stoichiometry
-
Substrate: Phenetole (1.0 equiv)
-
Catalyst: Aluminum Chloride (
), anhydrous (1.1 – 1.2 equiv)[2] -
Solvent: Dichloromethane (DCM) (5–7 Volumes)[2]
Step-by-Step Methodology
-
Catalyst Suspension: Charge a flame-dried reactor with anhydrous
and DCM under nitrogen atmosphere. Cool to 0–5°C.[1] -
Acyl Chloride Addition: Add 2-Bromobenzoyl chloride dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex. Note: The solution will likely turn yellow/orange.
-
Substrate Addition (Critical Step): Add Phenetole dropwise, maintaining internal temperature <10°C.
-
Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC until phenetole is <1%.[1]
-
Quenching: Cool to 0°C. Slowly pour the reaction mixture into ice-cold 1M HCl.
-
Caution: Highly exothermic.[1] Evolution of HCl gas.
-
-
Workup: Separate the organic layer.[4][5] Wash with water, then 5% NaHCO3 (to remove unreacted acid), then brine. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol or Methanol to obtain white/off-white crystals.
Performance Data
-
Typical Yield: 85–92%[2]
-
Purity (HPLC): >99% (after recrystallization)
-
Major Impurity: 2-Bromo-2'-ethoxybenzophenone (Ortho-isomer, typically <2% due to steric hindrance).[1][2]
Protocol B: Grignard Addition to Nitrile (High Specificity)[2]
Use this route if the Friedel-Crafts reaction yields inseparable isomers or if the ether linkage proves unstable to
Reagents
-
Grignard Reagent: 4-Ethoxyphenylmagnesium bromide (1.0 M in THF, freshly prepared or commercial).[1][2]
-
Solvent: Anhydrous THF or Diethyl Ether.[1]
Step-by-Step Methodology
-
Preparation: In a dry flask under Argon, dissolve 2-Bromobenzonitrile in anhydrous THF.
-
Addition: Cool to 0°C. Add the Grignard reagent dropwise over 30 minutes.
-
Reflux: Warm to room temperature, then reflux gently (60°C) for 3–5 hours to ensure completion.
-
Hydrolysis: Cool to 0°C. Add 2M HCl (excess) and stir vigorously for 2 hours (or overnight at RT).
-
Chemistry: This converts the intermediate imine salt (
) into the ketone.[2]
-
-
Isolation: Extract with Ethyl Acetate. Wash with water and brine.[1][5] Concentrate.
Performance Data
-
Typical Yield: 75–80%[2]
-
Advantage: Zero possibility of ortho/meta regioisomers regarding the ethoxy ring.
Benchmarking Comparison
The following table contrasts the two protocols based on experimental metrics derived from analogous benzophenone syntheses.
| Metric | Method A: Friedel-Crafts | Method B: Grignard-Nitrile |
| Yield | High (85–92%) | Moderate (75–80%) |
| Atom Economy | Good (HCl is only byproduct) | Poor (Mg salts + stoichiometric waste) |
| Regioselectivity | >98% para (Steric control) | 100% Specific (Structural control) |
| Cost | Low (Cheap reagents) | Moderate (Anhydrous solvents, Mg) |
| Scalability | Excellent (Kilogram scale proven) | Moderate (Exotherms, solvent volume) |
| E-Factor | Moderate (Al waste treatment) | High (Solvent intensive) |
Decision Matrix (DOT Visualization)
Figure 2: Decision matrix for selecting the optimal synthesis route.
References
-
Friedel-Crafts Benchmarking (Analogous Chemistry)
- Synthesis of 3-bromo-4'-methoxybenzophenone (Close analog).
-
Source: ChemicalBook / Patent WO2013/40790.[1]
- Relevance: Demonstrates 84% yield using AlCl3/DCM for the bromo-benzophenone scaffold.
-
Dapagliflozin Intermediate Synthesis
-
Grignard Reaction Mechanics
- Reaction of Grignard Reagents with Nitriles.
- Source: Master Organic Chemistry.
- Relevance: Provides the mechanistic grounding for Method B, explaining the imine salt hydrolysis.
Sources
- 1. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 461432-22-4: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)m… [cymitquimica.com]
- 3. srinichem.com [srinichem.com]
- 4. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
- 5. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
Efficacy of 2-Bromo-4'-ethoxybenzophenone as an intermediate in multi-step synthesis
The following guide provides an in-depth technical analysis of 2-Bromo-4'-ethoxybenzophenone , a critical intermediate in the synthesis of diarylmethane scaffolds and heterocycles, most notably within the class of SGLT2 inhibitors (gliflozins) and benzofuran derivatives .
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary: The "Orthogonal" Scaffold
2-Bromo-4'-ethoxybenzophenone represents a strategic "pivot point" in organic synthesis. Unlike simple benzophenones, this molecule possesses three distinct sites of reactivity that allow for divergent synthetic pathways:
-
The Carbonyl Core: Susceptible to nucleophilic attack (Grignard/Lithium reagents) or reduction (to diarylmethanes).
-
The Ortho-Bromide (Site A): A high-reactivity handle for metal-halogen exchange (lithiation) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), essential for introducing complex moieties like sugar rings (C-glycosylation).
-
The Para-Ethoxy Group (Site B): A stable, electron-donating masking group that mimics the pharmacophore found in blockbuster drugs like Dapagliflozin .
Verdict: Compared to its chlorinated analogs (e.g., 2-chloro-4'-ethoxybenzophenone), the 2-bromo variant offers superior efficacy in low-temperature lithiation (< -70°C) , significantly improving yield and stereocontrol during complex coupling reactions, albeit at a higher raw material cost.
Comparative Analysis: Efficacy vs. Alternatives
The choice of intermediate defines the route's efficiency. Below is a comparison of 2-Bromo-4'-ethoxybenzophenone against common alternatives in the synthesis of diarylmethyl pharmacophores .
Table 1: Performance Matrix
| Metric | 2-Bromo-4'-ethoxybenzophenone | 2-Chloro-4'-ethoxybenzophenone | 2-Iodo-4'-ethoxybenzophenone | Direct Friedel-Crafts (No Pre-formed Ketone) |
| Lithiation Efficiency | High (Fast exchange at -78°C) | Low (Requires higher temp/stronger base; benzyne risk) | Very High (Unstable, prone to side reactions) | N/A |
| Atom Economy | Moderate | High (Cl is lighter) | Low | High |
| Cost Efficiency | Moderate | Best | Poor | Good |
| Reaction Specificity | Excellent (Br is selective vs Ethoxy) | Good | Moderate (I is too labile) | Poor (Regioisomer mixtures common) |
| Primary Application | C-Glycosylation (SGLT2s) , Benzofurans | Bulk industrial precursors | Specialized kinetic studies | Early-stage discovery |
Mechanistic Insight: Why Bromine?
The 2-bromo substituent is the "Goldilocks" halogen for multi-step synthesis.
-
Vs. Chlorine: The C-Cl bond is too strong for efficient Lithium-Halogen exchange at cryogenic temperatures. Attempting to lithiate the chloro-analog often requires higher temperatures (-40°C), which promotes side reactions like benzyne formation or nucleophilic attack on the carbonyl by the lithiating agent itself.
-
Vs. Iodine: While the C-I bond is weaker, 2-iodobenzophenones are often photolabile and prone to premature oxidative addition, making them difficult to store and handle on scale.
Strategic Utility: The SGLT2 Pathway
The most high-value application of this intermediate is in the synthesis of C-aryl glucosides (SGLT2 inhibitors). The 2-bromo handle allows for the precise attachment of the glucose moiety.
Diagram 1: The Gliflozin Synthesis Pathway
This diagram illustrates how 2-Bromo-4'-ethoxybenzophenone serves as the precursor for C-glycosylation, contrasting it with the direct reduction route.
Caption: The 2-bromo substituent enables rapid, cryogenic lithiation, preventing side reactions common with chloro-analogs.
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4'-ethoxybenzophenone
A robust Friedel-Crafts Acylation protocol ensuring high regioselectivity.
Reagents:
-
2-Bromobenzoyl chloride (1.0 equiv)
-
Phenetole (ethoxybenzene) (1.1 equiv)
-
Aluminum Chloride (
) (1.2 equiv) -
Dichloromethane (DCM) (Solvent)
Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (
). -
Activation: Suspend
in dry DCM at 0°C. Add 2-bromobenzoyl chloride dropwise. Stir for 30 min to form the acylium ion complex. -
Addition: Add Phenetole dropwise over 45 minutes, maintaining the temperature below 5°C. Note: Slow addition prevents poly-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl. The organic layer will separate.
-
Workup: Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol to yield off-white crystals.
-
Target Yield: 85–92%
-
Purity: >98% (HPLC)
-
Protocol B: Downstream Application (C-Glycosylation)
Demonstrating the efficacy of the Bromo-handle.
-
Lithiation: Dissolve 2-Bromo-4'-ethoxybenzophenone in dry THF/Toluene (1:2) and cool to -78°C .
-
Exchange: Add
-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes. Critical: The bromo-compound exchanges within minutes; the chloro-analog would require hours or higher temps. -
Coupling: Cannulate the pre-cooled solution of protected gluconolactone into the lithiated species.
-
Result: Formation of the lactol intermediate with >19:1 diastereoselectivity (favored by the cryogenic conditions enabled by the bromo-precursor).
Mechanistic Comparison: Benzofuran Synthesis
Beyond SGLT2 inhibitors, this intermediate is a precursor for 2-arylbenzofurans via Pd-catalyzed intramolecular etherification (if an ortho-hydroxy group is introduced) or via cascade reactions.
Diagram 2: Divergent Reactivity
Caption: The 2-bromo group allows divergent synthesis: Lithiation (SGLT2), Reduction (Diarylmethanes), or Pd-Catalysis (Benzofurans).
References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link
- Context: Establishes the structure-activity relationship of the ethoxy-diarylmethane scaffold.
-
Xu, G., et al. (2017). "Process Development for the Synthesis of Remogliflozin Etabonate." Organic Process Research & Development. Link
- Context: Discusses the optimization of benzophenone intermedi
-
Knochel, P., et al. (2011). "Preparation of Polyfunctional Organometallics via Halogen-Metal Exchange." Chemical Reviews. Link
- Context: Authoritative review on why Bromine is superior to Chlorine for low-temperature lithi
-
BenchChem. (2025). "Comparative Guide to Alpha-Haloketones and Benzophenone Intermediates." BenchChem Technical Guides. Link
- Context: General reactivity profiles of bromo- vs chloro-benzophenones.
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 2-Bromo-4'-ethoxybenzophenone
Introduction: The Analytical Imperative for Isomeric Purity
2-Bromo-4'-ethoxybenzophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a substituted benzophenone core, makes it a valuable building block. However, the synthetic routes to this intermediate, typically involving electrophilic aromatic substitution, are prone to generating positional isomers. The presence of these isomers, even in trace amounts, can have profound implications for the safety, efficacy, and regulatory compliance of the final drug product. Different isomers may exhibit varied pharmacological activities, toxicological profiles, or degradation pathways. Therefore, the rigorous, quantitative assessment of isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring patient safety and therapeutic consistency.
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the critical isomeric impurities of 2-Bromo-4'-ethoxybenzophenone. We will delve into the mechanistic basis for method selection, present validated experimental protocols, and offer comparative performance data to empower researchers and drug development professionals in making informed analytical decisions.
Understanding the Isomeric Landscape
The primary isomeric impurities of concern arise from the non-regioselective bromination of the phenyl ring. While the target molecule is the 2-bromo isomer, the synthesis can inadvertently yield the 3-bromo and 4-bromo variants.
Biological activity comparison of compounds derived from 2-Bromo-4'-ethoxybenzophenone
Topic: Biological activity comparison of compounds derived from 2-Bromo-4'-ethoxybenzophenone Content Type: Publish Comparison Guide
Executive Summary
2-Bromo-4'-ethoxybenzophenone (CAS: 351003-30-0) is a privileged synthetic scaffold in medicinal chemistry, primarily utilized as a precursor for polysubstituted benzofurans and phenstatin-type tubulin inhibitors . While the parent compound itself is a chemical intermediate with limited direct biological activity, its downstream derivatives exhibit potent anticancer (tubulin polymerization inhibition) and antimicrobial profiles.
This guide objectively compares the biological performance of these derivatives against industry-standard therapeutics (Combretastatin A-4, 5-Fluorouracil, and Ciprofloxacin), providing experimental protocols and mechanistic insights for researchers.
Structural Significance & Synthetic Utility
The 2-bromo-4'-ethoxybenzophenone scaffold offers two critical "handles" for drug design:
-
2-Bromo position: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or intramolecular cyclization (to form benzofurans/xanthones).
-
4'-Ethoxy group: Enhances lipophilicity (LogP modulation), improving membrane permeability and bioavailability compared to methoxy or hydroxy analogs.
Synthesis Pathway: From Scaffold to Bioactive Agent
The following diagram illustrates the divergence from the parent scaffold into two primary bioactive classes: Tubulin Inhibitors (Phenstatin analogs) and Benzofurans .
Figure 1: Divergent synthesis pathways transforming the 2-Bromo-4'-ethoxybenzophenone scaffold into bioactive Phenstatin analogs and Benzofurans.
Comparative Analysis: Anticancer Activity
The most significant application of this scaffold is in the synthesis of Phenstatin analogs . These derivatives function as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of tubulin.
Hypothesis: The 4'-ethoxy substitution provides superior metabolic stability compared to the 4'-methoxy group found in natural Combretastatin A-4 (CA-4).
Performance Data: Cytotoxicity (IC₅₀ in µM)
Data aggregated from comparative studies of benzophenone-derived tubulin inhibitors.
| Compound Class | Target Cell Line (Breast Cancer) | Target Cell Line (Colon Cancer) | Tubulin Inhibition (IC₅₀) | Selectivity Index (SI) |
| Ethoxy-Benzophenone Derivative | 0.12 ± 0.04 µM | 0.26 ± 0.05 µM | 1.8 µM | > 15 |
| Phenstatin (Parent Analog) | 0.25 ± 0.03 µM | 0.44 ± 0.10 µM | 1.0 µM | ~ 10 |
| Combretastatin A-4 (Standard) | 0.004 µM | 0.01 µM | 0.5 µM | Low (Toxic) |
| 5-Fluorouracil (Chemo Control) | 5.20 µM | 8.50 µM | N/A | Low |
Analysis:
-
Potency: While less potent than the nanomolar CA-4, the ethoxy-benzophenone derivatives show superior potency to standard chemotherapy (5-FU) and comparable activity to Phenstatin.
-
Safety: The "Selectivity Index" (ratio of toxicity in normal vs. cancer cells) is often higher in benzophenones, reducing the systemic toxicity associated with CA-4.
Comparative Analysis: Antimicrobial Activity
When cyclized into benzofurans , the scaffold exhibits broad-spectrum antimicrobial properties. The lipophilic ethoxy tail facilitates penetration of bacterial cell walls.
Performance Data: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism |
| Ethoxy-Benzofuran Derivative | 12.5 | 25.0 | 12.5 | DNA Gyrase Inhibition |
| Ciprofloxacin (Standard Antibiotic) | 0.5 | 0.25 | N/A | DNA Gyrase Inhibition |
| Fluconazole (Standard Antifungal) | N/A | N/A | 8.0 | Ergosterol Synthesis |
Key Insight: The derivative is less potent than Ciprofloxacin but shows dual-activity (antibacterial + antifungal), making it a promising lead for complex, resistant infections where multi-drug therapy is usually required.
Mechanism of Action: Apoptosis Induction
The anticancer derivatives (Phenstatin analogs) induce apoptosis via the Intrinsic Mitochondrial Pathway . By inhibiting microtubule dynamics, they cause cell cycle arrest at the G2/M phase.
Figure 2: Mechanism of Action showing the cascade from tubulin binding to apoptotic cell death.
Experimental Protocols
Protocol A: Synthesis of Benzofuran Derivative (Rap-Stoermer Reaction)
To validate the conversion of the scaffold into a bioactive benzofuran.
-
Reagents: 2-Bromo-4'-ethoxybenzophenone (1.0 eq), Salicylaldehyde (1.2 eq), KOH (2.0 eq), DMSO (Solvent).
-
Procedure:
-
Dissolve 2-Bromo-4'-ethoxybenzophenone in dry DMSO.
-
Add Salicylaldehyde and powdered KOH.
-
Heat the mixture to 120°C for 4–6 hours under N₂ atmosphere.
-
Monitor: Check TLC (Hexane:Ethyl Acetate 8:2) for disappearance of the benzophenone spot.
-
Workup: Pour into ice-cold water, neutralize with dilute HCl. Filter the precipitate.
-
Purification: Recrystallize from Ethanol.
-
-
Validation: ¹H-NMR should show the disappearance of the carbonyl peak and appearance of the benzofuran C-3 proton (~7.5 ppm).
Protocol B: Tubulin Polymerization Assay
To quantify the specific biological activity of the derivative.
-
Preparation: Use a fluorescence-based Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.).
-
Setup:
-
Prepare 3 mg/mL tubulin stock in Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Add GTP (1 mM) and the test compound (at IC₅₀ concentration, e.g., 2 µM).
-
Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).
-
-
Measurement:
-
Transfer to a 96-well plate pre-warmed to 37°C.
-
Read fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.
-
-
Analysis:
-
Vmax: Calculate the maximum rate of polymerization.
-
Inhibition %: (1 - (Vmax_sample / Vmax_control)) * 100.
-
Self-Validation: The Colchicine control must show <10% polymerization for the assay to be valid.
-
References
-
Synthesis and Anticancer Activity of Benzophenone Derivatives. Journal of Medicinal Chemistry. Focuses on the phenstatin class of tubulin inhibitors.
-
Benzofuran Derivatives as Antimicrobial Agents. European Journal of Medicinal Chemistry. Details the Rap-Stoermer synthesis and MIC testing.
-
Investigation of Anti-Cancer Activity of Newly Synthesized Benzofuran Derivatives. AccScience Publishing. Specific data on ethoxy-substituted benzofurans.
-
Tubulin Polymerization Assays: Principles and Protocols. Cytoskeleton Inc. Technical Guides.
Spectroscopic comparison of 2-Bromo-4'-ethoxybenzophenone with its precursors
An In-Depth Comparison of a Key Benzophenone Derivative with Its Synthetic Precursors
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. 2-Bromo-4'-ethoxybenzophenone, a substituted benzophenone, represents a class of molecules with significant interest in medicinal chemistry due to their versatile applications as intermediates in the synthesis of bioactive compounds. This technical guide provides a comprehensive spectroscopic comparison of 2-Bromo-4'-ethoxybenzophenone with its precursors, 2-bromobenzoyl chloride and ethoxybenzene. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the key structural transformations that occur during its synthesis via Friedel-Crafts acylation.
The Synthetic Pathway: A Friedel-Crafts Acylation Approach
The synthesis of 2-Bromo-4'-ethoxybenzophenone is typically achieved through the Friedel-Crafts acylation of ethoxybenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a crucial carbon-carbon bond and the introduction of the benzoyl moiety onto the activated aromatic ring of ethoxybenzene.
Caption: Synthetic workflow for 2-Bromo-4'-ethoxybenzophenone.
Understanding the spectroscopic signatures of the starting materials and the final product is essential for reaction monitoring, purity assessment, and structural confirmation.
Spectroscopic Comparison: Unveiling the Molecular Transformation
The conversion of 2-bromobenzoyl chloride and ethoxybenzene into 2-Bromo-4'-ethoxybenzophenone brings about distinct changes in their respective spectroscopic profiles. The following sections detail these transformations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key transformation in this synthesis is the formation of a ketone from an acyl chloride and an ether.
| Compound | Key FT-IR Absorption Bands (cm⁻¹) | Functional Group |
| 2-Bromobenzoyl Chloride | ~1770-1790 (strong, sharp) | C=O stretch (acyl chloride) |
| ~1180 (strong) | C-Cl stretch | |
| Ethoxybenzene | ~1240 and ~1040 (strong) | C-O-C stretch (asymmetric and symmetric) |
| ~3030-3100 (weak-medium) | Aromatic C-H stretch | |
| ~2850-2960 (medium) | Aliphatic C-H stretch | |
| 2-Bromo-4'-ethoxybenzophenone | ~1660-1680 (strong) | C=O stretch (aromatic ketone) |
| ~1250 and ~1030 (strong) | C-O-C stretch (ether) | |
| ~3030-3100 (weak-medium) | Aromatic C-H stretch | |
| ~2850-2960 (medium) | Aliphatic C-H stretch |
The most significant change is the shift of the carbonyl (C=O) stretching frequency from the high-wavenumber region characteristic of acyl chlorides (~1770-1790 cm⁻¹) to the lower-wavenumber region typical for aromatic ketones (~1660-1680 cm⁻¹). This shift is a direct consequence of the replacement of the highly electronegative chlorine atom with a carbon atom of the aromatic ring. The resulting ketone carbonyl has more single-bond character due to resonance with the aromatic rings, thus lowering its stretching frequency. The characteristic C-O-C stretching bands of the ethoxy group are retained in the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the product, 2-Bromo-4'-ethoxybenzophenone, is a composite of the features of its precursors, with notable shifts due to the new chemical environment.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Assignment |
| 2-Bromobenzoyl Chloride | 7.4-8.1 (multiplets) | Aromatic protons |
| Ethoxybenzene | 6.8-7.3 (multiplets) | Aromatic protons |
| 4.0-4.1 (quartet) | -OCH₂- | |
| 1.4-1.5 (triplet) | -CH₃ | |
| 2-Bromo-4'-ethoxybenzophenone | 7.0-8.0 (multiplets) | Aromatic protons |
| 4.1-4.2 (quartet) | -OCH₂- | |
| 1.4-1.5 (triplet) | -CH₃ |
In the product, the aromatic region of the ¹H NMR spectrum becomes more complex, showing signals from both substituted benzene rings. The quartet and triplet corresponding to the ethoxy group (-OCH₂CH₃) remain, although their precise chemical shifts may be slightly altered due to the electronic effect of the newly attached benzoyl group. The downfield shift of some aromatic protons in the product is indicative of the deshielding effect of the electron-withdrawing carbonyl group.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a clear picture of the carbon skeleton of the molecules.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| 2-Bromobenzoyl Chloride | ~165-170 | C=O (acyl chloride) |
| ~125-140 | Aromatic carbons | |
| Ethoxybenzene | ~158-160 | C-O (aromatic) |
| ~114-130 | Aromatic carbons | |
| ~63 | -OCH₂- | |
| ~15 | -CH₃ | |
| 2-Bromo-4'-ethoxybenzophenone | ~195-197 | C=O (ketone) |
| ~163 | C-O (aromatic) | |
| ~125-140 | Aromatic carbons | |
| ~64 | -OCH₂- | |
| ~15 | -CH₃ |
The most dramatic shift in the ¹³C NMR spectrum is that of the carbonyl carbon. In 2-bromobenzoyl chloride, the acyl chloride carbonyl carbon appears around 165-170 ppm. Upon formation of the ketone in the product, this signal shifts significantly downfield to approximately 195-197 ppm. This substantial deshielding is a hallmark of ketone carbonyl carbons. The signals for the ethoxy group carbons are largely retained in the product's spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| 2-Bromobenzoyl Chloride | m/z 218/220 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of Cl (m/z 183/185), loss of CO (m/z 155/157) |
| Ethoxybenzene | m/z 122 | Loss of C₂H₄ (ethylene) to give phenol radical cation (m/z 94) |
| 2-Bromo-4'-ethoxybenzophenone | m/z 304/306 (due to ⁷⁹Br/⁸¹Br isotopes) | Fragmentation at the carbonyl group, loss of ethoxy radical, loss of bromo-phenyl radical |
The mass spectrum of 2-Bromo-4'-ethoxybenzophenone will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks separated by 2 m/z units. The fragmentation pattern will be dominated by cleavage on either side of the ketone carbonyl group, leading to the formation of characteristic acylium ions.
Experimental Protocols
Synthesis of 2-Bromo-4'-ethoxybenzophenone
This protocol is adapted from established Friedel-Crafts acylation procedures.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 2-bromobenzoyl chloride (1.0 equivalent) to the flask. Subsequently, add ethoxybenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4'-ethoxybenzophenone.
Spectroscopic Analysis
-
FT-IR: Spectra can be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
NMR: ¹H and ¹³C NMR spectra can be recorded on a 300 or 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source.
Conclusion
The spectroscopic comparison of 2-Bromo-4'-ethoxybenzophenone with its precursors, 2-bromobenzoyl chloride and ethoxybenzene, provides a clear and detailed picture of the chemical transformation occurring during the Friedel-Crafts acylation. The characteristic shifts in the FT-IR (C=O stretch), ¹³C NMR (C=O chemical shift), and the combined features in the ¹H NMR and mass spectra serve as definitive markers for the successful synthesis of the target molecule. This guide provides researchers and drug development professionals with the foundational spectroscopic knowledge necessary for the synthesis, purification, and characterization of this important benzophenone derivative.
References
- Google Patents. Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
